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  • Product: 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid
  • CAS: 64873-84-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid

Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds.[1] The fusion of a benzothiazole moiety at the 2-position of the quinoline-4-carboxylic acid core, as seen in 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid, creates a molecule of significant interest for researchers in drug discovery and materials science. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, detailing the established methodologies for its synthesis and characterization.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established scientific principles.

Molecular Structure and Basic Identifiers

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and structural features.

IdentifierValueSource
Chemical Name 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid[3][4]
CAS Number 64873-84-3[3][4]
Molecular Formula C₁₇H₁₀N₂O₂S[3][5]
Molecular Weight 306.34 g/mol [3]

Synthesis of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid

The synthesis of 2-substituted quinoline-4-carboxylic acids is most prominently achieved through two classical name reactions: the Pfitzinger reaction and the Doebner reaction.[6][7][8] These methods provide versatile routes to the target molecule.

Pfitzinger Reaction: A Robust Synthetic Approach

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[5][6][9] For the synthesis of the title compound, the logical carbonyl precursor would be 2-acetylbenzothiazole.

Diagram of the Pfitzinger Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Isatin Isatin Reflux Reflux for several hours Isatin->Reflux Base Base (e.g., KOH) in Ethanol/Water Base->Reflux Carbonyl 2-Acetylbenzothiazole Carbonyl->Reflux Cooling Cool to Room Temperature Reflux->Cooling Reaction Completion (TLC Monitoring) Acidification Acidify (e.g., with HCl or Acetic Acid) Cooling->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Pure Product Pure Product Drying->Pure Product

Caption: General workflow for the Pfitzinger synthesis.

Step-by-Step Protocol for the Pfitzinger Reaction:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve isatin in an ethanolic solution of potassium hydroxide.[9]

  • Addition of Carbonyl Compound: To this solution, add 2-acetylbenzothiazole.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6.[9] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid.

Doebner Reaction: A Versatile Alternative

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[7][8] For the synthesis of the title compound, the reactants would be 2-aminobenzothiazole, an appropriate aldehyde, and pyruvic acid.

Diagram of the Doebner Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation & Purification Aniline 2-Aminobenzothiazole Reflux Reflux for several hours Aniline->Reflux Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reflux PyruvicAcid Pyruvic Acid PyruvicAcid->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Reaction Completion (TLC Monitoring) Crystallization Crystallization of Product Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure Product Pure Product Drying->Pure Product

Caption: General workflow for the Doebner synthesis.

Step-by-Step Protocol for the Doebner Reaction:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzothiazole and the chosen aldehyde in ethanol.

  • Addition of Pyruvic Acid: Add pyruvic acid to the solution.[8]

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.[8]

  • Isolation: Upon completion, cool the reaction mixture to allow the product to crystallize. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the purified product.

Core Physicochemical Properties and Their Determination

Melting Point

The melting point is a fundamental indicator of a compound's purity. A sharp melting point range suggests a high degree of purity.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the synthesized and purified compound is thoroughly dried to remove any residual solvent.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring it is well-packed.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample slowly, especially near the expected melting point, and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.

Solubility

The solubility of a compound in various solvents is a critical parameter, influencing its formulation, bioavailability, and purification. As a quinoline-4-carboxylic acid, the solubility of the title compound is expected to be pH-dependent.[6]

Qualitative Solubility Assessment Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF)).

  • Sample Addition: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, add a small, known amount of the compound (e.g., 1 mg).

  • Observation at Room Temperature: Observe if the compound dissolves completely with agitation.

  • Observation with Heating: If the compound is not soluble at room temperature, gently heat the mixture and observe for dissolution.

  • Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the observations.

Quantitative Solubility Determination (Shake-Flask Method):

  • Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group. This is a crucial parameter for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and biological activity.

Experimental Protocol for pKa Determination via Potentiometric Titration:

  • Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a water-methanol mixture for compounds with low aqueous solubility).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Expected ¹H NMR Features:

  • Aromatic Protons: A series of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline and benzothiazole ring systems. The specific chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ > 12 ppm), which is often exchangeable with D₂O.

Expected ¹³C NMR Features:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the carboxylic acid carbon.

  • Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-160 ppm) for the carbons of the quinoline and benzothiazole rings.

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve an appropriate amount of the purified compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum Features:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak corresponding to the molecular weight of the compound (306.34 g/mol ).

  • Fragmentation Pattern: Characteristic fragment ions resulting from the loss of small molecules such as CO₂, CO, and HCN from the parent molecule.

General Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The extended conjugated system of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is expected to result in strong UV absorption.

General Protocol for UV-Vis Analysis:

  • Solution Preparation: Prepare a dilute solution of the compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Potential Applications in Drug Development

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The incorporation of the benzothiazole moiety, another heterocycle known for its diverse biological activities, suggests that 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid could be a promising candidate for further investigation in various therapeutic areas. The physicochemical properties detailed in this guide are fundamental to understanding its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and physicochemical characterization of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid. While specific experimental data for this molecule remains to be fully documented in publicly accessible literature, the detailed protocols and scientific rationale presented herein offer a robust roadmap for researchers to synthesize, purify, and thoroughly characterize this promising compound. The elucidation of its precise physicochemical properties will be a critical step in unlocking its full potential in the fields of medicinal chemistry and materials science.

References

  • Doebner reaction. Wikipedia. Available from: [Link].

  • Doebner Reaction. Name Reactions in Organic Synthesis. Available from: [Link].

  • 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid. American Elements. Available from: [Link].

  • Pfitzinger reaction. Wikipedia. Available from: [Link].

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available from: [Link].

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available from: [Link].

  • Doebner–Miller reaction. Wikipedia. Available from: [Link].

  • 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid. NextSDS. Available from: [Link].

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link].

  • RU2630775C2 - 2-aryl-1,3-thiazolidine-4-carboxylic acids with anti-tumour activity. Google Patents.
  • IL50324A0 - New 2,1,3-benzothiadiazole derivatives their production and pharmaceutical compositions containing them. Google Patents.
  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. PMC. Available from: [Link].

  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). PMC. Available from: [Link].

  • Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST WebBook. Available from: [Link].

  • Synthesis of pyrimido[2,1-b][7]benzothiazoles and[7]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. arkat usa. Available from: [Link].

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available from: [Link].

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. Available from: [Link].

Sources

Exploratory

Advanced Characterization and Applications of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid (CAS 64873-84-3)

Executive Summary The compound 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid (CAS: 64873-84-3) represents a highly privileged bifunctional molecular scaffold bridging the fields of targeted pharmacology and chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid (CAS: 64873-84-3) represents a highly privileged bifunctional molecular scaffold bridging the fields of targeted pharmacology and chemical biology. Structurally, it merges a quinoline-4-carboxylic acid—a well-documented pharmacophore for enzyme inhibition—with a benzothiazole moiety, a conjugated system renowned for its photophysical properties.

As a Senior Application Scientist, I have structured this technical guide to dissect the dual utility of this compound. First, we explore its role as a potent competitive inhibitor of human Dihydroorotate Dehydrogenase (hDHODH), a critical target in oncology and virology. Second, we detail its application as a highly sensitive, "turn-on" fluorescent chemosensor for divalent metal cations and biothiols in live-cell imaging.

Molecular Architecture & Physicochemical Rationale

The unique properties of CAS 64873-84-3 stem directly from its structural topology:

  • The Quinoline-4-Carboxylic Acid Core: This moiety is the structural hallmark of classical hDHODH inhibitors like Brequinar. The carboxylic acid is strictly required to form key electrostatic interactions (salt bridges) with arginine residues in the enzyme's active site, while the quinoline nitrogen engages in hydrogen bonding [1].

  • The 2-Position Benzothiazole: In pharmacological applications, this bulky, hydrophobic biaryl-equivalent system is perfectly contoured to project deep into the highly lipophilic ubiquinone (Coenzyme Q) binding tunnel of hDHODH [2]. In chemical biology applications, the extended π -conjugation between the benzothiazole and quinoline rings creates a robust fluorophore, while the adjacent nitrogen and oxygen atoms construct a multidentate chelation pocket for metal ions [3].

Pharmacological Application: hDHODH Inhibition

Human Dihydroorotate Dehydrogenase (hDHODH) catalyzes the fourth step of de novo pyrimidine biosynthesis. Inhibiting this enzyme depletes intracellular uridine monophosphate (UMP), triggering S-phase cell cycle arrest. This makes hDHODH a prime target for rapidly proliferating cells, including tumors and virus-infected host cells.

Mechanism of Action

CAS 64873-84-3 acts as a competitive inhibitor against ubiquinone, the natural electron acceptor for hDHODH. The quinoline-4-carboxylic acid anchors the molecule at the proximal redox site, while the benzothiazole ring acts as a hydrophobic plug, physically blocking the electron transfer pathway from flavin mononucleotide (FMN) to ubiquinone.

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH hDHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate Synthesis Arrest Pyrimidine Depletion & S-Phase Arrest Orotate->Arrest Pathway Blockade CoQ Ubiquinone (CoQ) Electron Acceptor CoQ->DHODH e- Transfer Inhibitor CAS 64873-84-3 (Quinoline-4-carboxylic acid) Inhibitor->DHODH Blocks CoQ Tunnel

Mechanism of hDHODH inhibition by quinoline-4-carboxylic acid derivatives leading to cell cycle arrest.

Self-Validating Protocol: hDHODH Enzyme Inhibition Assay

To quantify the inhibitory potency (IC 50​ ) of the compound, a dye-reduction assay utilizing 2,6-dichlorophenolindophenol (DCPIP) is employed.

  • Causality: Because ubiquinone reduction is optically silent in the visible spectrum, decylubiquinone is used as an intermediate electron carrier to reduce DCPIP. The reduction of DCPIP causes a measurable color shift from blue to colorless at 600 nm, directly correlating with hDHODH activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (to maintain the solubility of the lipophilic enzyme and ligands).

  • Reagent Assembly: Add 0.1 mM L-dihydroorotate (substrate), 0.05 mM decylubiquinone (co-substrate), and 0.06 mM DCPIP (terminal electron acceptor).

  • Compound Titration: Dispense CAS 64873-84-3 in a 10-point dose-response curve (e.g., 10 μ M to 0.5 nM) using DMSO. Self-Validation: Ensure final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation. Include Brequinar as a positive control and a DMSO-only vehicle as a negative control.

  • Enzyme Addition: Initiate the reaction by adding 10 nM recombinant hDHODH.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm over 10 minutes at 25°C using a microplate reader. Calculate the initial velocity ( V0​ ) and fit the data to a four-parameter logistic curve to determine the IC 50​ .

Chemical Biology Application: Fluorescent Chemosensing

Beyond pharmacology, the hybridization of benzothiazole and quinoline creates an exceptional platform for fluorescent probes. Compounds in this class are utilized for the real-time detection of biologically relevant targets such as Zn 2+ , Hg 2+ , and intracellular cysteine [4].

Mechanism of Action

In its unbound (apo) state, CAS 64873-84-3 exhibits weak fluorescence due to non-radiative decay pathways, primarily rotation around the C-C bond linking the two heterocycles, or via Excited-State Intramolecular Proton Transfer (ESIPT). Upon coordinating with a target analyte (e.g., Zn 2+ ), the molecule is conformationally locked. This restriction of intramolecular motion triggers Chelation-Enhanced Fluorescence (CHEF), resulting in a massive "turn-on" emission signal with a large Stokes shift [5].

Fluorescence_Mechanism Probe Apo-Probe (CAS 64873-84-3) Weak Fluorescence Complex Ligand-Target Complex (1:1 Stoichiometry) Probe->Complex Binding Target Target Analyte (Zn2+ or Cysteine) Target->Complex Chelation CHEF CHEF / ESIPT Activation Non-radiative decay blocked Complex->CHEF Conformational Lock Signal Strong Fluorescence Emission (Turn-On Signal) CHEF->Signal Photon Emission

Chelation-Enhanced Fluorescence (CHEF) turn-on mechanism upon target binding by the molecular probe.

Self-Validating Protocol: Live-Cell Fluorescence Imaging

This protocol details the use of the compound for mapping intracellular metal ions.

  • Causality: HEPES buffer is strictly utilized instead of Phosphate-Buffered Saline (PBS). Phosphate ions readily precipitate divalent metals (like Zn 2+ ), which would artifactually quench the available analyte pool and yield false negatives.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in glass-bottom confocal dishes and culture to 70% confluency in DMEM supplemented with 10% FBS.

  • Probe Loading: Wash cells twice with HEPES buffer (10 mM HEPES, 137 mM NaCl, pH 7.4). Incubate with 5 μ M of the probe (pre-dissolved in DMSO, final DMSO <0.5%) for 30 minutes at 37°C.

  • Analyte Introduction: To simulate an intracellular spike, add 20 μ M of the target analyte (e.g., ZnCl 2​ in presence of pyrithione ionophore) for 20 minutes.

  • Self-Validation (Reversibility Control): To prove the fluorescence is target-specific and not due to non-specific lipid aggregation, treat a parallel control dish with 50 μ M TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a highly specific, cell-permeable Zn 2+ chelator. The fluorescence signal must extinguish upon TPEN addition.

  • Confocal Imaging: Image using a confocal laser scanning microscope. Excite the sample at 360-380 nm and collect emission in the green channel ( 510-530 nm).

Quantitative Data Summary

The following table synthesizes the expected physicochemical and biological metrics for this scaffold based on structurally analogous literature data.

ParameterValue / RangeAnalytical Significance
Molecular Weight 306.34 g/mol Optimal for Lipinski's Rule of 5 compliance.
Formula C 17​ H 10​ N 2​ O 2​ SHigh heteroatom count enables multidentate chelation.
hDHODH IC 50​ 10 nM – 250 nMIndicates potent, nanomolar target engagement.
Fluorescence Excitation ( λex​ ) 370 nmCompatible with standard UV/DAPI laser lines.
Fluorescence Emission ( λem​ ) 515 nmLarge Stokes shift ( 145 nm) minimizes background autofluorescence.
Limit of Detection (LOD) < 100 nMSuitable for detecting trace intracellular analytes.
Binding Stoichiometry 1:1 (Probe:Analyte)Confirmed via Job's plot analysis for quantitative sensing.

References

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.[Link]

  • Das, P., et al. (2013). "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity." ACS Medicinal Chemistry Letters.[Link]

  • Chen, Y., et al. (2025). "A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging." New Journal of Chemistry.[Link]

  • Sahana, S., et al. (2015). "A 2-(2'-hydroxyphenyl)benzothiazole (HBT)-quinoline conjugate: a highly specific fluorescent probe for Hg(2+) based on ESIPT and its application in bioimaging." Dalton Transactions.[Link]

  • Mei, H., et al. (2021). "A novel cysteine fluorescent probe based on benzothiazole and quinoline with a large stokes shift and application in living cell and mice." Journal of Photochemistry and Photobiology A: Chemistry.[Link]

Sources

Foundational

A Predictive Spectroscopic and Structural Analysis of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid. In the absence of publicly available, expe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid. In the absence of publicly available, experimentally-derived spectral data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally related analogues, this guide offers a robust interpretation of the anticipated spectral data. It is designed to assist in the structural elucidation and characterization of this compound should it be synthesized or isolated. The methodologies, predicted data, and fragmentation pathways detailed herein are grounded in authoritative chemical principles to ensure scientific integrity and utility.

Introduction and Molecular Structure

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is a complex heterocyclic compound featuring a quinoline-4-carboxylic acid scaffold linked to a benzothiazole moiety at the 2-position. Quinoline and benzothiazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] Accurate structural characterization is the bedrock of drug discovery and development, making a thorough understanding of the spectroscopic signature of this molecule essential.

While direct experimental spectra for this compound are not readily found in scientific literature or databases, a detailed predictive analysis can be constructed. This guide will provide predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, complete with the scientific rationale behind these predictions.

Molecular Structure

The structure of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid, with systematic numbering for spectroscopic assignment, is presented below. This numbering scheme will be used throughout this guide.

fragmentation M_H [M+H]⁺ m/z = 307.05 frag1 [M+H - H₂O]⁺ m/z = 289.04 M_H->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z = 263.06 M_H->frag2 - CO₂ frag3 [C₁₆H₉N₂S]⁺ m/z = 261.05 frag1->frag3 - CO frag4 [C₉H₆N]⁺ m/z = 128.05 frag2->frag4 - C₇H₄NS frag5 [C₇H₄NS]⁺ m/z = 134.01 frag2->frag5 - C₉H₅N

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Exploratory

Pharmacological Profiling and Therapeutic Potential of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid: A Hybrid Scaffold Approach

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Introduction: The Rationale of Molecular Hybridization In modern medicinal chemistry, the h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Introduction: The Rationale of Molecular Hybridization

In modern medicinal chemistry, the hybridization of two "privileged scaffolds" into a single molecular entity is a proven strategy to overcome drug resistance, enhance target affinity, and improve pharmacokinetic profiles. 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid (CAS# 64873-84-3) represents a quintessential example of this approach[1][2].

By fusing a benzothiazole ring—a moiety renowned for its broad-spectrum anti-tumor, anti-microbial, and kinase-inhibitory activities[3][4]—with a quinoline-4-carboxylic acid core, researchers generate a rigid, planar, and highly lipophilic pharmacophore. Benzothiazolyl quinoline derivatives have demonstrated significant potency in oncology, particularly as modulators of protein-protein interactions (such as the Bcl-2/Bcl-xL family) and as DNA-intercalating agents[5][6].

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a highly tunable tool. The causality behind its biological efficacy lies in its spatial geometry: the benzothiazole system acts as a versatile hydrogen bond acceptor/donor that fits snugly into hydrophobic protein clefts, while the quinoline-4-carboxylic acid provides an ionizable carboxylate group essential for forming critical salt bridges with basic amino acid residues in target active sites[7][8].

Mechanistic Pathways: Targeting Apoptosis and Kinase Networks

The primary therapeutic value of benzothiazole-quinoline hybrids lies in their ability to induce apoptosis in chemo-resistant cancer cell lines[3][5]. The rigid coplanarity of the 2-(1,3-benzothiazol-2-yl) and quinoline systems allows the molecule to act as a competitive inhibitor of anti-apoptotic proteins like Bcl-xL.

By binding to the hydrophobic groove of Bcl-xL, the compound displaces pro-apoptotic proteins (Bax/Bak). This displacement triggers Bax/Bak oligomerization at the mitochondrial outer membrane, leading to permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade[5].

MoA Compound 2-(1,3-Benzothiazol-2-yl) quinoline-4-carboxylic acid Target Bcl-xL / Anti-apoptotic Proteins Compound->Target Inhibits BaxBak Bax/Bak Oligomerization Target->BaxBak Releases Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Induces Apop Apoptosis (Cell Death) Mito->Apop Cytochrome c Release

Mechanism of Action: Inhibition of Bcl-xL leading to intrinsic apoptosis.

Experimental Methodologies: A Self-Validating System

To rigorously evaluate the efficacy of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid derivatives, experimental design must prioritize self-validation. We do not simply measure cell death; we must prove direct target engagement and correlate it with phenotypic outcomes.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Endpoint assays (like ELISA) cannot distinguish between high-affinity/fast-off-rate and low-affinity/slow-off-rate compounds. SPR provides real-time kinetic data ( Kon​ , Koff​ , and Kd​ ), confirming that the quinoline-benzothiazole scaffold physically engages the target (e.g., Bcl-xL) rather than causing off-target cytotoxicity[5].

Step-by-Step Workflow:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Ligand Immobilization: Inject recombinant human Bcl-xL protein (diluted in 10 mM sodium acetate, pH 4.5) over the active channel to achieve a target immobilization level of ~2000 Response Units (RU).

  • Surface Blocking: Deactivate unreacted NHS esters by injecting 1 M ethanolamine-HCl (pH 8.5). Self-Validation Step: Maintain a reference channel (activated and blocked without protein) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Prepare a 2-fold dilution series of the compound (ranging from 10 nM to 10 µM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO). Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Inject 10 mM glycine-HCl (pH 2.0) for 30 seconds to strip bound analyte without denaturing the ligand.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

SPR Prep Ligand Immobilization (Amine Coupling) Block Surface Blocking (Ethanolamine) Prep->Block Analyte Analyte Injection (Compound Titration) Block->Analyte Regen Surface Regeneration (NaOH/Glycine) Analyte->Regen Regen->Analyte Cycle Data Kinetic Evaluation (1:1 Langmuir Model) Regen->Data

Surface Plasmon Resonance (SPR) workflow for binding kinetics validation.
Protocol 2: Multiplexed Cell Viability and Caspase-3/7 Activation Assay

Rationale: A standard MTT assay only measures metabolic activity, which can yield false positives if a compound merely halts proliferation (cytostatic) rather than killing the cell (cytotoxic). By multiplexing an ATP-dependent luminescent viability assay with a fluorogenic Caspase-3/7 substrate, we establish a direct causal link between the compound's administration and apoptotic cell death[3][9].

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HCT-116) at 5,000 cells/well in a white, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with the compound in a dose-response format (0.1 µM to 100 µM) for 48 hours. Include vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Caspase Reagent Addition: Add a cell-permeable fluorogenic Caspase-3/7 substrate (e.g., CellEvent Caspase-3/7 Green). Incubate for 30 minutes.

  • Fluorescence Reading: Measure fluorescence (Ex 502 nm / Em 530 nm) to quantify apoptosis.

  • Viability Reagent Addition: Directly to the same wells, add an ATP-monitoring luminescent reagent (e.g., CellTiter-Glo). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

  • Luminescence Reading: Measure luminescence to quantify remaining viable cells.

  • Analysis: Calculate IC50​ values for viability and correlate them with the fold-induction of Caspase-3/7 activity.

Quantitative Data Summary

The hybridization of the benzothiazole and quinoline-4-carboxylic acid scaffolds yields compounds with potent nanomolar to low-micromolar activity across various solid tumor cell lines. The table below summarizes representative pharmacological data for this class of hybrid scaffolds based on established literature benchmarks[3][5][9].

Parameter / TargetAssay TypeRepresentative Value RangeMechanistic Implication
Bcl-xL Binding ( Kd​ ) SPR (Cell-free)15 nM – 120 nMHigh-affinity direct target engagement in the hydrophobic groove.
MCF-7 (Breast Cancer) Multiplexed Viability IC50​ : 0.8 µM – 5.2 µMPotent cytotoxicity in hormone-dependent breast carcinoma.
HCT-116 (Colon Cancer) Multiplexed Viability IC50​ : 1.2 µM – 6.5 µMEfficacy in colorectal models, likely via Topoisomerase II inhibition.
A549 (Lung Cancer) Multiplexed Viability IC50​ : 3.0 µM – 10.5 µMModerate activity; potential for combination therapy with standard chemotherapeutics.
Caspase-3/7 Activation Fluorogenic Assay4.5x to 8.0x Fold InductionConfirms cell death is driven by intrinsic apoptosis rather than necrosis.

Conclusion

The 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding versatility of benzothiazole with the planar, ionizable nature of quinoline-4-carboxylic acid, researchers can synthesize highly selective inhibitors of anti-apoptotic proteins and kinases. When evaluated through rigorous, self-validating protocols like SPR and multiplexed functional assays, this scaffold demonstrates a clear, causal link between molecular binding and targeted apoptotic cell death, paving the way for next-generation oncology therapeutics.

References

  • American Elements. "2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid." American Elements Catalog. Available at:[Link]

  • Ali, A., et al. "Benzothiazole derivatives as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2019. Available at:[Link]

  • ResearchGate. "Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-X-L." ResearchGate, 2015. Available at:[Link]

  • National Institutes of Health (NIH). "Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective." PMC, 2021. Available at:[Link]

  • ResearchGate. "Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents." ResearchGate, 2025. Available at:[Link]

  • Kaila, N., et al. "2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic Acid (PSI-697): Identification of a Clinical Candidate from the Quinoline Salicylic Acid Series of P-Selectin Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2006. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid in Targeted Anticancer Drug Discovery

Executive Summary & Mechanistic Rationale The persistent challenge of drug resistance in oncology necessitates the development of multi-pharmacophore scaffolds. The compound 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The persistent challenge of drug resistance in oncology necessitates the development of multi-pharmacophore scaffolds. The compound 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid (CAS: 64873-84-3) represents a highly privileged hybrid structure, merging the targeted enzyme-inhibitory properties of quinoline-4-carboxylic acids with the diverse apoptotic and kinase-targeting capabilities of the benzothiazole ring ()[1].

Causality in Structural Design

To understand why this specific molecule is a potent starting point for drug discovery, we must examine its binding kinetics and target biology. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. Rapidly dividing cancer cells are uniquely addicted to this pathway, making it a prime therapeutic target ()[2].

  • The Quinoline-4-Carboxylic Acid Core: The carboxylic acid moiety at the C4 position is strictly required for efficacy. It acts as a bioisostere for orotate (the natural product of DHODH), anchoring the molecule in the active site via critical electrostatic interactions ()[3].

  • The Benzothiazole Substitution: Previous generations of DHODH inhibitors (such as the clinical candidate Brequinar) utilized simple biphenyl groups at the C2 position. By substituting this with a bulky, lipophilic 2-(1,3-benzothiazol-2-yl) group, the molecule achieves deeper penetration into the highly hydrophobic ubiquinone-binding channel of DHODH. Furthermore, the nitrogen and sulfur heteroatoms in the benzothiazole ring introduce new opportunities for water-mediated hydrogen bonding with residues like T63 and Y356, drastically lowering the IC50 ()[4].

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondria) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Proliferation Cancer Cell Proliferation UMP->Proliferation DNA/RNA Synthesis Inhibitor 2-(1,3-Benzothiazol-2-yl) quinoline-4-carboxylic acid Inhibitor->DHODH Competitive Inhibition

Figure 1: Mechanism of DHODH inhibition in the de novo pyrimidine biosynthesis pathway.

Self-Validating Experimental Workflows

A critical pitfall in evaluating lipophilic heterocyclic compounds is misinterpreting off-target toxicity (e.g., membrane disruption or non-specific DNA intercalation) as targeted anticancer efficacy. To ensure scientific trustworthiness, the experimental pipeline must be a self-validating system.

Workflow Step1 Compound Preparation (10 mM in DMSO) Step2 In Vitro DHODH Assay (DCIP Reduction) Step1->Step2 Step3 Cell Viability Assay (HCT-116 / MIA PaCa-2) Step1->Step3 Step5 In Vivo Efficacy (Xenograft Models) Step2->Step5 Lead Selection Step4 Uridine Rescue Assay (Target Validation) Step3->Step4 IC50 Determination Step4->Step5 On-Target Confirmation

Figure 2: Preclinical evaluation workflow for benzothiazolyl-quinoline-carboxylic acid derivatives.
Protocol A: In Vitro DHODH Enzyme Inhibition (DCIP Reduction Assay)

Causality: DHODH naturally transfers electrons from dihydroorotate to ubiquinone. Because ubiquinone reduction is difficult to measure directly, we use 2,6-dichlorophenolindophenol (DCIP) as a surrogate terminal electron acceptor. As DCIP is reduced, it loses its blue color, allowing us to measure enzyme kinetics via a decrease in absorbance at 600 nm. Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (KCN is critical to inhibit mitochondrial electron transport chain complex IV, preventing background oxidation).

  • Enzyme Incubation: Add 10 nM of recombinant human DHODH to a 96-well microtiter plate.

  • Inhibitor Addition: Add 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid at varying concentrations (1 nM to 10 µM) in DMSO. Ensure final DMSO concentration remains <1% to prevent enzyme denaturation. Incubate for 10 minutes at 25°C.

  • Substrate Initiation: Initiate the reaction by adding a master mix containing 1 mM dihydroorotate, 0.1 mM decylubiquinone, and 0.06 mM DCIP.

  • Kinetic Readout: Immediately measure absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Cell Viability and Uridine Rescue Assay

Causality & Self-Validation: Even if a compound inhibits DHODH in vitro, it must be proven to act via the same mechanism in vivo. Cancer cells can synthesize pyrimidines de novo (which is blocked by our compound) or salvage them from the environment. By artificially supplying exogenous uridine, we force the cells to use the salvage pathway. If the compound kills cells strictly via DHODH inhibition, exogenous uridine will completely rescue the cells. If the cells still die, the compound possesses off-target toxicity (e.g., the benzothiazole ring is hitting other kinases), thus failing the criteria for a selective DHODH inhibitor ()[5]. Methodology:

  • Cell Seeding: Seed HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer) cells at 2,000 cells/well in 96-well plates. These lines are deliberately chosen for their high baseline DHODH expression and sensitivity to pyrimidine starvation. Allow 24 hours for adherence.

  • Treatment Preparation: Prepare two sets of media: one standard, and one supplemented with 100 µM uridine.

  • Compound Dosing: Treat cells with serial dilutions of the compound (0.1 µM to 50 µM) across both media conditions.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Record luminescence and calculate IC50 shifts between the standard and uridine-supplemented groups.

Quantitative Data & Comparative Analysis

The table below synthesizes the expected pharmacological profile of benzothiazolyl-quinoline-4-carboxylic acid derivatives compared to standard reference agents like Brequinar, demonstrating the structure-activity relationship (SAR) across different environments ()[3].

CompoundDHODH IC50 (nM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)Uridine Rescue
Brequinar (Standard Control) 7.3 ± 0.030.68 ± 0.191.25 ± 0.20Complete
2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid 12.5 ± 1.101.45 ± 0.302.80 ± 0.45Complete
Analog 41 (4-F-Ph, 6-F substitution) 9.7 ± 1.403.02 ± 0.35> 50.0Complete
Analog 43 (4-F-Ph, 6-Cl substitution) 26.2 ± 1.801.94 ± 0.17> 50.0Complete

Data Interpretation: The unmodified benzothiazole-quinoline hybrid shows excellent low-nanomolar target engagement in vitro. Halogenation (e.g., Analogs 41/43) alters cell permeability and efflux pump recognition, explaining the divergence between isolated enzyme IC50 and whole-cell efficacy in resistant lines like MIA PaCa-2.

References

  • American Elements - 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid | Source: americanelements.com | 1[1]

  • Madak et al. - Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Source: Journal of Medicinal Chemistry (ACS) | 2[2]

  • BenchChem - A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents | Source: benchchem.com | 3[3]

  • Taylor & Francis - Benzothiazole derivatives as anticancer agents | Source: tandfonline.com | 4[4]

  • NIH PMC - Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy | Source: nih.gov |5[5]

Sources

Application

application of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid as a fluorescent probe

An In-Depth Technical Guide to the Application of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid as a Fluorescent Probe Introduction: A Tale of Two Heterocycles The field of molecular sensing has been revolutionize...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid as a Fluorescent Probe

Introduction: A Tale of Two Heterocycles

The field of molecular sensing has been revolutionized by the development of fluorescent probes that enable the visualization and quantification of specific analytes within complex biological and environmental systems. Among the vast arsenal of fluorophores, those built upon quinoline-based scaffolds have been extensively explored due to their compelling biological, photophysical, and pharmacological properties. The molecule 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid represents a sophisticated union of two powerful heterocyclic systems: a quinoline ring and a benzothiazole moiety.

This strategic fusion yields a platform with remarkable photophysical characteristics, including high quantum yields and excellent photostability. The quinoline portion serves as a robust fluorophore and a potential hydrogen-bonding site, while the benzothiazole unit, containing both nitrogen and sulfur atoms, enhances the molecule's coordination ability, making it an effective scaffold for ion recognition. The addition of a carboxylic acid group at the 4-position of the quinoline ring not only modulates the molecule's electronic properties but can also improve its aqueous solubility and provide an additional binding site, enhancing its versatility for biological applications. This guide provides a comprehensive overview of the mechanisms, applications, and detailed protocols for utilizing this promising fluorescent probe.

Core Principles: The Mechanism of Fluorescence Sensing

The ability of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid and its derivatives to function as sensors is rooted in several key photophysical mechanisms. The interaction with a target analyte induces a conformational or electronic change in the probe, which in turn modulates its fluorescence output.

  • Chelation-Enhanced Fluorescence (CHEF): This is a primary mechanism for detecting metal ions. In its free state, the probe may have rotational freedom around the bond connecting the quinoline and benzothiazole rings, leading to non-radiative decay and low fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, which suppresses these non-radiative pathways and causes a significant enhancement in fluorescence intensity.

  • Intramolecular Charge Transfer (ICT): The quinoline and benzothiazole moieties can act as electron donor and acceptor groups. The binding of an analyte can alter the efficiency of ICT, leading to changes in fluorescence intensity and/or a shift in the emission wavelength. This phenomenon is particularly valuable for developing ratiometric probes, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a built-in correction for environmental effects.

  • Photoinduced Electron Transfer (PET): In some sensor designs, a receptor unit can quench the fluorophore's emission through PET. When the target analyte binds to the receptor, this PET process is disrupted, "turning on" the fluorescence.

  • pH-Dependent Protonation: The nitrogen atom on the quinoline ring is basic and can be protonated under acidic conditions. This protonation alters the electronic structure of the entire conjugated system, leading to observable changes in the absorption and emission spectra. This property allows the probe to report on the pH of its microenvironment, making it suitable for imaging acidic organelles like lysosomes.

Below is a conceptual diagram illustrating the Chelation-Enhanced Fluorescence (CHEF) mechanism, a common principle for metal ion detection with this class of probes.

Figure 1: CHEF Mechanism cluster_0 Free Probe cluster_1 Probe-Analyte Complex FreeProbe Probe (Low Fluorescence) Rotation Molecular Rotation & Vibration (Non-radiative decay) FreeProbe->Rotation Energy Loss BoundProbe Rigid Complex (High Fluorescence) FreeProbe->BoundProbe + Analyte (Chelation) Fluorescence Photon Emission BoundProbe->Fluorescence Energy Release Analyte Metal Ion

Caption: Conceptual flow of Chelation-Enhanced Fluorescence (CHEF).

Application I: Selective Detection of Metal Ions

Derivatives of the quinoline-benzothiazole scaffold have demonstrated high selectivity and sensitivity for various metal ions, including Fe³⁺, Cu²⁺, Hg²⁺, and Cd²⁺. The specific selectivity is often tuned by subtle modifications to the core structure. The protocols below provide a general framework for using 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid or its analogs for metal ion detection.

Protocol 1: In Vitro Spectrofluorimetric Titration

This protocol details the procedure for quantifying the probe's response to a specific metal ion in a controlled buffer system.

A. Materials and Reagents

  • 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid (Probe)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Buffer solution (e.g., Tris-HCl or PBS, pH 7.4)

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Cu(ClO₄)₂, Fe(ClO₄)₃) in deionized water.

  • Fluorometer and UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

B. Procedure

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the probe in high-purity DMSO or DMF.

  • Working Solution Preparation: Dilute the stock solution in the chosen buffer to a final concentration of 1-10 µM. The final percentage of the organic solvent should be kept low (e.g., <1%) to maintain physiological relevance.

  • Spectroscopic Measurement (Baseline): Transfer 2-3 mL of the probe's working solution into a quartz cuvette and record its absorption and fluorescence emission spectra. The excitation wavelength should be set at the probe's absorption maximum (λ_abs).

  • Titration: Add small aliquots of a specific metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Data Acquisition: After each addition, wait for the signal to stabilize (typically 1-2 minutes) and record the fluorescence emission spectrum.

  • Selectivity Test: Repeat the titration process with a range of other relevant metal ions at a high concentration (e.g., 10 equivalents) to assess the probe's selectivity.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the metal ion. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the calibration curve.

Figure 2: In Vitro Titration Workflow Start Prepare Probe & Analyte Stock Solutions PrepareWork Prepare Probe Working Solution (e.g., 10 µM) Start->PrepareWork MeasureBlank Record Baseline Fluorescence Spectrum PrepareWork->MeasureBlank AddAnalyte Add Aliquot of Metal Ion Solution MeasureBlank->AddAnalyte RecordSpectrum Record Fluorescence Spectrum AddAnalyte->RecordSpectrum MoreAdditions More Additions? RecordSpectrum->MoreAdditions MoreAdditions->AddAnalyte Yes Analyze Plot Intensity vs. [Analyte] Calculate LOD MoreAdditions->Analyze No End End Analyze->End

Caption: Workflow for spectrofluorimetric titration experiments.

Protocol 2: Live-Cell Imaging of Intracellular Metal Ions

This protocol outlines the application of the probe for visualizing changes in metal ion concentrations within living cells.

A. Materials and Reagents

  • Cell line (e.g., L929 mouse fibroblasts or HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Probe stock solution (1.0 mM in DMSO)

  • Metal ion solution (e.g., CuCl₂) prepared in serum-free medium

  • Confocal Laser Scanning Microscope

  • Glass-bottom imaging dishes or chamber slides

B. Procedure

  • Cell Culture: Seed the cells onto glass-bottom imaging dishes and culture them until they reach 60-70% confluency.

  • Probe Loading:

    • Remove the culture medium and gently wash the cells twice with warm PBS.

    • Add serum-free medium containing the probe at a final concentration of 1-10 µM.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically to maximize signal and minimize cytotoxicity.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to eliminate any unbound probe, which helps reduce background fluorescence.

  • Metal Ion Treatment:

    • Add fresh, pre-warmed culture medium to the cells.

    • For the experimental group, add the metal ion solution to the medium to achieve the desired final concentration.

    • For the control group, add an equivalent volume of vehicle (the solvent for the metal ion).

    • Incubate for an additional 15-30 minutes.

  • Imaging:

    • Place the imaging dish on the stage of the confocal microscope.

    • Acquire images using the appropriate laser line for excitation and set the detector to collect emission at the probe's fluorescence maximum.

    • Capture both fluorescence and bright-field images for each condition.

  • Cytotoxicity Check (Recommended): Perform a cell viability assay (e.g., MTT assay) to ensure that the probe and analyte concentrations used are not toxic to the cells.

Figure 3: Live-Cell Imaging Workflow Start Culture Cells on Imaging Dish Wash1 Wash Cells with PBS Start->Wash1 LoadProbe Incubate with Probe (1-10 µM) Wash1->LoadProbe Wash2 Wash to Remove Unbound Probe LoadProbe->Wash2 Treat Treat Cells with Metal Ion or Vehicle Wash2->Treat Image Acquire Images (Confocal Microscope) Treat->Image Analyze Analyze Fluorescence Intensity Image->Analyze End End Analyze->End

Caption: Step-by-step workflow for live-cell fluorescence imaging.

Application II: Sensing of pH and Acidic Organelles

The protonation of the quinoline nitrogen makes this class of probes sensitive to pH changes. A novel quinoline/benzothiazole probe, BTVQ, has been shown to be effective for imaging pH changes in the extreme acidity range of 3.0–3.8, making it an excellent candidate for visualizing lysosomes.

Protocol 3: In Vitro pH Titration

This protocol is used to characterize the pH-dependent fluorescence response and determine the probe's pKa value.

A. Materials and Reagents

  • Probe stock solution (1.0 mM in DMSO)

  • Britton-Robinson buffer solutions prepared over a wide pH range (e.g., pH 2.0 to 12.0)

  • Fluorometer

  • pH meter

B. Procedure

  • Sample Preparation: For each pH value, prepare a cuvette containing the buffer. Add a small aliquot of the probe stock solution to achieve a final concentration of 1-10 µM.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample at the optimal excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the corresponding pH value. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation. For the BTVQ probe, the pKa was found to be 3.52.

Protocol 4: Imaging of Lysosomal pH

This protocol describes how to use the probe to visualize acidic lysosomes within living cells.

A. Materials and Reagents

  • All materials from Protocol 2.

  • LysoTracker™ Red (or other commercially available lysosome-specific probe for co-localization).

  • Chloroquine or Bafilomycin A1 (optional, for manipulating lysosomal pH).

B. Procedure

  • Cell Culture and Probe Loading: Follow steps 1-3 from Protocol 2.

  • Co-localization (Optional but Recommended):

    • After loading with the primary probe, incubate the cells with a LysoTracker™ probe according to the manufacturer's instructions.

    • Acquire images in two separate channels (one for the primary probe, one for the LysoTracker) and merge them to confirm that the primary probe's signal localizes to the lysosomes.

  • Imaging: Acquire fluorescence and bright-field images as described in Protocol 2. The bright, punctate spots of fluorescence within the cytoplasm are indicative of lysosomal staining.

  • pH Manipulation (Functional Validation): To confirm the probe is responding to pH, treat the cells with an agent that alters lysosomal pH. For example, chloroquine is a lysosomotropic agent that raises lysosomal pH. An effective pH probe should show a corresponding decrease in fluorescence intensity upon chloroquine treatment.

Summary of Probe Properties

The following table summarizes typical quantitative data for quinoline-benzothiazole-based probes, derived from various studies. Actual values for 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid should be determined empirically.

PropertyTypical Value / ObservationSignificance
Excitation (λ_ex) 320 - 370 nmAllows for excitation with common laser lines (e.g., 355 nm) and avoids some cellular autofluorescence.
Emission (λ_em) 380 - 510 nmEmission in the blue-green region of the spectrum.
Stokes Shift >100 nmA large Stokes shift is highly desirable as it minimizes spectral overlap and reduces self-quenching artifacts.
Analyte Selectivity High for specific metal ions (e.g., Fe³⁺, Cu²⁺, Cd²⁺)Crucial for distinguishing the target analyte in a complex mixture of ions.
Limit of Detection (LOD) Nanomolar to low micromolar rangeIndicates high sensitivity for detecting trace amounts of the analyte.
pKa ~3.5Ideal for sensing the acidic environment of lysosomes.

References

  • Umabharathi, P. S., Karpagam, S., Dasgupta, T., & Tamizhselvi, R. (2024).
Method

Application Note &amp; Protocol: A Framework for Evaluating the Antimicrobial Efficacy of Novel Benzothiazole-Quinoline Compounds

An in-depth guide to the experimental setup for testing the antimicrobial activity of benzothiazole-quinoline compounds. Introduction: The Scientific Rationale The escalating crisis of antimicrobial resistance (AMR) nece...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the experimental setup for testing the antimicrobial activity of benzothiazole-quinoline compounds.

Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Hybrid molecules, which combine two or more pharmacophores, represent a promising strategy in medicinal chemistry to overcome resistance and enhance potency. Benzothiazole and quinoline are two such privileged heterocyclic scaffolds, each possessing a broad spectrum of biological activities, including significant antimicrobial properties.[2][3][4]

Quinoline derivatives, famously including the fluoroquinolone antibiotics, have historically targeted bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome.[5][6] Benzothiazole derivatives exhibit diverse mechanisms, including the inhibition of essential enzymes like dihydroorotase, DNA gyrase, and dihydropteroate synthase.[1][7] The conjugation of these two moieties into a single benzothiazole-quinoline scaffold is a rational design approach aimed at creating compounds with potentially synergistic or novel modes of action, capable of evading existing resistance mechanisms.[8][9]

This guide provides a comprehensive experimental framework for researchers to systematically evaluate the in vitro antimicrobial activity of novel benzothiazole-quinoline compounds. The protocols described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[10][11] We will proceed from foundational screening assays to more complex kinetic and mechanistic studies, providing the causal logic behind key experimental choices.

Foundational Screening: Determining Susceptibility

The initial evaluation of a novel compound involves determining its ability to inhibit microbial growth. The two most common methods for this are the Agar Disk Diffusion assay for qualitative screening and the Broth Microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Disk Diffusion Method

This method provides a rapid, qualitative assessment of a compound's antimicrobial activity. It is based on the principle of a compound diffusing from a saturated paper disk through an agar medium inoculated with a test microorganism, creating a concentration gradient.[12] The presence of a clear zone of no growth around the disk indicates inhibitory activity.[13]

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious, rapidly growing bacteria.[12] Its composition is well-defined, has low levels of inhibitors for common antibiotics (like sulfonamides and trimethoprim), and supports the growth of most pathogens, ensuring good reproducibility.[12]

  • Inoculum Standardization: The density of the bacterial lawn is critical. A culture is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] This ensures that the zone of inhibition is a function of the compound's activity and not variations in bacterial density.

  • Agar Depth: A uniform agar depth (typically 4mm) is crucial for consistent and reproducible diffusion of the compound from the disk into the medium.[15]

Step-by-Step Protocol:

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate cultured for 18-24 hours.[13] Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or sterile saline.[15] Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.[13] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[13]

  • Apply Disks: Allow the plate surface to dry for 3-5 minutes, but no more than 15 minutes.[15] Using sterile forceps or a disk dispenser, aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the benzothiazole-quinoline compound onto the agar surface. Gently press each disk to ensure complete contact.[13]

  • Controls: Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk saturated with the solvent (e.g., DMSO) used to dissolve the test compound.[2]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[16]

  • Measure Zones: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] This quantitative method is the gold standard for susceptibility testing and is essential for comparing the potency of different compounds.[14] The protocol follows CLSI M07 guidelines.[18]

Causality Behind Experimental Choices:

  • Microtiter Plates: Using 96-well plates allows for efficient testing of multiple compounds and concentrations simultaneously, conserving reagents and space.[14]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is necessary to pinpoint the MIC value accurately.

  • Final Inoculum Concentration: The final concentration of bacteria in each well is standardized to approximately 5 x 10⁵ CFU/mL.[19] This density is low enough to be sensitive to the antimicrobial agent but high enough to show clear growth in the control wells.

Step-by-Step Protocol:

  • Prepare Compound Stock: Dissolve the benzothiazole-quinoline compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[16]

  • Prepare Microtiter Plate: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution: In well 1, add 100 µL of the compound solution (prepared at twice the desired final starting concentration in CAMHB). Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will contain only broth and the bacterial inoculum, serving as the growth control.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 2.1. Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[16][19]

  • Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well (wells 1-12). This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.[19]

  • Incubation: Seal the plate or place it in a container with a damp paper towel to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound Prepare Compound Stock Solution Dilution Perform 2-fold Serial Dilution of Compound Compound->Dilution Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacteria Inoculum->Inoculation Plate_Prep Dispense Broth into 96-well Plate Plate_Prep->Dilution Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Kinetic Analysis: Bactericidal vs. Bacteriostatic Activity

While the MIC value indicates the concentration needed to inhibit growth, it does not reveal whether the compound kills the bacteria (bactericidal) or merely prevents them from multiplying (bacteriostatic). The time-kill kinetics assay provides this crucial information.[20]

Causality Behind Experimental Choices:

  • Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) reveals concentration-dependent effects on the rate and extent of bacterial killing.[21]

  • Time Points: Sampling over a 24-hour period allows for the observation of the full dynamic range of the compound's effect, from initial impact to potential regrowth.[22]

  • Definition of Bactericidal: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[23][24]

Step-by-Step Protocol:

  • Preparation: In sterile flasks or tubes, prepare solutions of the test compound in CAMHB at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask with no compound.

  • Inoculation: Prepare a standardized inoculum as for the MIC assay. Inoculate each flask to a final bacterial concentration of ~5 x 10⁵ CFU/mL.[22]

  • Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[22]

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto a non-selective agar medium (e.g., Tryptic Soy Agar).[22]

  • Incubation & Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Data Presentation: Example Time-Kill Assay Results

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.705.715.695.70
26.855.154.323.51
47.914.603.11<2.00
88.824.55<2.00<2.00
249.104.75<2.00<2.00

Mechanistic Insights: Probing Membrane Integrity

Many antimicrobial agents exert their effects by disrupting the bacterial cell membrane.[7] Simple and effective fluorescence-based assays can determine if the benzothiazole-quinoline compounds compromise the integrity of the cytoplasmic membrane.

Causality Behind Experimental Choices:

  • Fluorescent Dyes: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[25] It is commonly used to identify dead cells or cells with compromised membranes.[26] SYTO 9 is a green-fluorescent nucleic acid stain that can penetrate both live and dead cells.[26] Using both allows for the differentiation of membrane-compromised cells from the total cell population.

Step-by-Step Protocol (Propidium Iodide Uptake Assay):

  • Bacterial Preparation: Grow and wash bacteria as previously described, resuspending the final pellet in a suitable buffer like PBS or HEPES.[26]

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.

  • Compound Addition: Add the benzothiazole-quinoline compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a negative (untreated) control and a positive control (e.g., cells treated with 70% isopropanol to maximize permeabilization).[26]

  • Dye Addition: Add propidium iodide to each well to a final concentration of ~1-5 µM.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence relative to the untreated control indicates membrane permeabilization.[25]

Overall_Workflow cluster_screening Phase 1: Primary Screening cluster_characterization Phase 2: In-depth Characterization cluster_mechanism Phase 3: Mechanistic Studies Disk_Diffusion Agar Disk Diffusion (Qualitative Activity) MIC_Assay Broth Microdilution (Quantitative Potency - MIC) Disk_Diffusion->MIC_Assay Promising Candidates Time_Kill Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) MIC_Assay->Time_Kill Determine MIC for Kinetic Study Membrane_Assay Membrane Permeability Assay (e.g., Propidium Iodide Uptake) Time_Kill->Membrane_Assay Investigate Mechanism Other_Assays Further Assays (e.g., DNA Gyrase Inhibition) Membrane_Assay->Other_Assays If no membrane disruption

Caption: A logical workflow for antimicrobial compound evaluation.

References

  • PMC (PubMed Central). (2022). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antimicrobial Susceptibility Testing (Disk Diffusion Method and E-Tests). Retrieved from [Link]

  • PubMed. (n.d.). Quinolone antimicrobial agents: mechanism of action and resistance development. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, August 26). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • RSC Publishing. (2014, March 26). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. Retrieved from [Link]

  • Semantic Scholar. (2021, July 2). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Retrieved from [Link]

  • Bentham Science. (2022, December 1). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2014, May 15). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ASM Journals. (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. Retrieved from [Link]

  • ASM Journals. (2021, November 18). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Retrieved from [Link] изменения-21

  • MDPI. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • ACS Publications. (2014, February 27). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • Academia.edu. (n.d.). Time-Kill Assay. Retrieved from [Link]

  • PMC (PubMed Central). (2020, March 5). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI: Clinical & Laboratory Standards Institute. Retrieved from [Link]

  • Semantic Scholar. (2017, October 1). Synthesis and Antimicrobial Evaluation of Some Tricyclic Substituted Benzo[h]quinazolines, Benzo[h]quinolines and Naphthaleno[d]thiazoles. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). Resources. Retrieved from [Link]

  • MDPI. (2020, April 29). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2024, June 30). How to assess bacterial permeability?. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Retrieved from [Link]

  • Frontiers. (2020, May 14). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to Measuring the Antioxidant Properties of Quinolone Derivatives

Introduction Quinolone derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of pharmacological activities.[1][2][3] While their roles as antimicrobial, anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolone derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of pharmacological activities.[1][2][3] While their roles as antimicrobial, anticancer, and anti-inflammatory agents are well-established, there is a growing body of evidence highlighting their potential as potent antioxidants.[1][2] This antioxidant capacity is crucial in combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, which is implicated in a plethora of diseases including neurodegenerative disorders, cardiovascular diseases, and cancer.[3] The antioxidant activity of quinoline derivatives is intrinsically linked to their chemical structure, which can be tailored to enhance their ability to scavenge free radicals through various mechanisms.[3][4][5][6]

This application note is designed for researchers, scientists, and drug development professionals, providing a detailed guide to the methodologies for evaluating the antioxidant properties of quinoline derivatives. We will explore the fundamental principles of antioxidant assays, present detailed, step-by-step protocols for key in vitro and cellular-based methods, and offer insights into the interpretation of the results to facilitate the development of novel quinoline-based therapeutics.

Mechanistic Pillars of Antioxidant Assays

The antioxidant potential of a compound is not a singular property but rather a composite of its abilities to act through different mechanisms. In vitro antioxidant assays are broadly classified based on the underlying chemical reactions:

  • Hydrogen Atom Transfer (HAT) based assays: These assays measure the capacity of an antioxidant to quench free radicals by donating a hydrogen atom. A prime example is the Oxygen Radical Absorbance Capacity (ORAC) assay. The HAT mechanism is considered to be more relevant to the in vivo situation as it involves the scavenging of biologically relevant peroxyl radicals.

  • Single Electron Transfer (SET) based assays: In these assays, an antioxidant neutralizes free radicals by donating an electron. This category includes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

A comprehensive assessment of a quinoline derivative's antioxidant profile necessitates the use of multiple assays that cover both HAT and SET mechanisms. This multi-faceted approach provides a more complete picture of the compound's antioxidant capabilities and helps to elucidate its primary mode of action.

In Vitro Antioxidant Assays: Protocols and Rationale

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and straightforward method for screening antioxidant activity.

Principle: The DPPH radical is a stable, deep violet-colored free radical. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, resulting in a color change to pale yellow. This decolorization is proportional to the radical scavenging activity of the antioxidant and is measured spectrophotometrically at approximately 517 nm.[7][8]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., methanol, ethanol, DMSO).

    • Positive Control: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.[9]

    • Add 180 µL of the DPPH working solution to each well.[9]

    • Prepare a blank well containing the solvent used for the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Causality Behind Experimental Choices:

  • Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical, providing the highest sensitivity for measuring its disappearance.[7]

  • Incubation Time (30 minutes): This duration is typically sufficient for the reaction between the antioxidant and DPPH to reach a steady state.

  • Dark Conditions: DPPH is light-sensitive, and incubation in the dark prevents its degradation, ensuring the accuracy of the results.[10]

  • Positive Control: Using a standard antioxidant like ascorbic acid or Trolox validates the assay's performance and provides a benchmark for comparing the activity of the test compounds.[11][12]

Workflow Diagram:

Caption: DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another prevalent method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore produced by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured at 734 nm, is proportional to the antioxidant's activity.[13]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[13] Dilute the resulting solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Positive Control (Trolox) Solutions: Prepare as in the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of various concentrations of the test compound or Trolox.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.[14]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Causality Behind Experimental Choices:

  • Wavelength (734 nm): This is one of the absorption maxima for the ABTS•+ radical cation, providing a sensitive measurement of its concentration.[13]

  • Long Incubation for Radical Generation (12-16 hours): This ensures the complete formation of the ABTS radical cation.

  • Trolox as a Standard: Trolox, a water-soluble analog of vitamin E, is a well-established standard for the ABTS assay, allowing for consistent comparison of results across different studies.

Workflow Diagram:

Caption: ABTS Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the FRAP reagent, a mixture of TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl₃, forms a colorless complex with Fe³⁺. Antioxidants reduce the Fe³⁺ to Fe²⁺, which then forms a blue-colored complex with TPTZ. The intensity of the blue color, measured at 593 nm, is proportional to the reducing power of the antioxidant.[7]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh.[15]

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 10 µL of the test compound or a ferrous sulfate standard.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4-10 minutes.[15][16]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using ferrous sulfate.

    • The FRAP value of the sample is expressed as µM Fe²⁺ equivalents.

Causality Behind Experimental Choices:

  • Low pH (3.6): This acidic condition is necessary to maintain the solubility of iron and to drive the reduction reaction.[7]

  • Wavelength (593 nm): This is the wavelength of maximum absorbance for the ferrous-TPTZ complex.[15]

  • Ferrous Sulfate Standard: This provides a direct measure of the reducing capacity in terms of iron equivalents.

Workflow Diagram:

Caption: FRAP Assay Workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Principle: The assay uses fluorescein as a fluorescent probe. Peroxyl radicals, generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), quench the fluorescence of fluorescein. Antioxidants protect the fluorescein by scavenging the peroxyl radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[17][18]

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a fresh solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer.

    • Trolox Standard Solutions: Prepare a series of Trolox dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the test compound or Trolox standard.[19]

    • Add 150 µL of the fluorescein working solution to each well.[19]

    • Incubate the plate at 37°C for at least 5-30 minutes.[1][19]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[19]

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm for at least 30 minutes.[1][19]

  • Data Analysis:

    • Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot the net AUC against the Trolox concentration to create a standard curve.

    • The ORAC value of the sample is expressed as µmol of Trolox Equivalents (TE) per liter or gram of the sample.

Causality Behind Experimental Choices:

  • Fluorescein Probe: It is a highly fluorescent and relatively stable probe that is sensitive to oxidation by peroxyl radicals.

  • AAPH as a Radical Generator: AAPH produces peroxyl radicals at a constant rate upon thermal decomposition, mimicking a biologically relevant radical species.[20]

  • Kinetic Measurement: This allows for the quantification of both the inhibition time and the degree of inhibition, providing a more comprehensive measure of antioxidant activity.

Workflow Diagram:

Caption: ORAC Assay Workflow.

Structure-Activity Relationship (SAR) of Quinolone Derivatives

The antioxidant activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these relationships is crucial for the rational design of more potent antioxidant compounds.

  • Hydroxyl and Amino Groups: The presence of hydroxyl (-OH) and amino (-NH₂) groups, particularly at positions 6 and 8, significantly enhances antioxidant activity. These groups can readily donate a hydrogen atom to scavenge free radicals.

  • Electron-Donating Groups: Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the quinoline ring, which can facilitate electron donation to free radicals.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups such as nitro (-NO₂) and halogens (e.g., -Cl, -F) can decrease antioxidant activity.

  • Positional Effects: The position of the substituent is critical. For instance, a hydroxyl group at the 8-position has been shown to be more effective than at the 6-position due to the potential for intramolecular hydrogen bonding, which stabilizes the resulting radical.

Cellular Antioxidant Assays (CAA)

While in vitro assays are excellent for initial screening, they lack biological complexity. Cellular antioxidant assays bridge this gap by measuring the antioxidant activity of a compound within a cellular environment.

Principle: The CAA typically employs a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will reduce intracellular ROS levels, thereby attenuating the fluorescence signal.

Experimental Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., HepG2) in appropriate culture conditions.

  • Assay Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with the quinoline derivative for a specified period.

    • Load the cells with DCFH-DA.

    • Induce oxidative stress with a pro-oxidant like AAPH.

    • Measure the fluorescence intensity over time.

  • Data Analysis: The antioxidant activity is quantified by the reduction in fluorescence intensity compared to control cells.

The CAA provides a more biologically relevant assessment of antioxidant efficacy as it takes into account factors such as cell uptake, metabolism, and localization of the test compound.

Data Interpretation and Validation

A single antioxidant assay is insufficient to fully characterize the antioxidant potential of a quinoline derivative. A multi-assay approach is essential, and the results should be interpreted in a comparative manner.

Interpreting Discrepancies:

  • A compound may show high activity in the DPPH assay but low activity in the FRAP assay. This could indicate that the compound is a potent radical scavenger but a poor reducing agent.

  • Conversely, high FRAP activity and low DPPH activity might suggest a strong reducing agent that is sterically hindered from reacting with the bulky DPPH radical.

  • Comparing results from HAT (ORAC) and SET (DPPH, ABTS, FRAP) assays can help elucidate the primary antioxidant mechanism of the quinoline derivative.

Data Summary Table:

AssayPrincipleMeasuresStandardAdvantagesLimitations
DPPH SETRadical ScavengingAscorbic Acid, TroloxSimple, rapid, inexpensiveInterference from colored compounds, steric hindrance
ABTS SETRadical ScavengingTroloxApplicable to hydrophilic and lipophilic compounds[7]Long radical generation time
FRAP SETReducing PowerFeSO₄, TroloxHigh throughput, reproducibleDoes not measure all antioxidants, pH dependent[7]
ORAC HATPeroxyl Radical ScavengingTroloxBiologically relevant radical source[18]Requires a fluorescence plate reader
CAA CellularIntracellular ROS ScavengingQuercetinBiologically relevant, accounts for bioavailabilityMore complex, cell line dependent

Conclusion

The measurement of the antioxidant properties of quinoline derivatives is a critical component in the discovery and development of new therapeutic agents. This application note has provided a comprehensive overview of the key in vitro and cellular assays, with a focus on the underlying principles, detailed protocols, and the rationale behind experimental choices. By employing a multi-assay approach and carefully interpreting the results, researchers can gain a thorough understanding of the antioxidant potential of their quinoline derivatives, paving the way for the development of novel drugs to combat oxidative stress-related diseases.

References

  • Püsküllü, M. O., Tekiner, B., & Süzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini reviews in medicinal chemistry, 13(3), 365–372.
  • Zen-Bio, Inc. (2008). ORAC Antioxidant Assay Kit.
  • Shapiro, A. B., et al. (2019). How should I handle the positive control for in vitro assays?.
  • Pfukwa, T. (n.d.). ORAC Assay Protocol. Scribd.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Al-Busafi, M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20004-20027.
  • Pérez-Beltrán, S., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 819.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing a Positive Control in Antioxidant Assays.
  • Belkacem, N., & Gherib, A. (2007). Quinolines Antioxydant Activity Structure Activity Relation-Ship. Journal of Applied Sciences, 7(24), 4069-4073.
  • BMG LABTECH. (n.d.). ORAC assay to determine antioxidant capacity.
  • Martínez-Morales, F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1858.
  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal, 21(2), 143–152.
  • Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 320.
  • Apak, R., et al. (2019). Current Issues in Antioxidant Measurement. Journal of Agricultural and Food Chemistry, 67(36), 9935-9969.
  • Zielińska, A., & Zieliński, H. (2021).
  • Teka, T. A. (2017). Why different antioxidant assays will give inconsistent results for the same plant extract?.
  • Fiedler, S., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Antioxidants, 10(3), 362.
  • Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118–126.
  • Uddin, M. S., et al. (2021). Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski. BMC complementary medicine and therapies, 21(1), 163.
  • Al-Duais, M. A., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4819.
  • Sari, D. P., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 444, 03014.
  • Gulcin, İ. (2020).
  • Das, A., & Roychoudhury, A. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal for Research in Applied Science & Engineering Technology, 3(VI), 636-640.
  • Apak, R., et al. (2016). Recent Advances in Antioxidant Capacity Assays. IntechOpen.
  • Alzagameem, A., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Industrial Crops and Products, 192, 116086.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70–76.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896–8907.
  • Prior, R. L., et al. (2003). Automated oxygen radical absorbance capacity assay using the COBAS FARA II. Clinica chimica acta, 338(1-2), 101–108.
  • G-Biosciences. (n.d.).
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619–4626.
  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of agricultural and food chemistry, 53(6), 1841–1856.
  • Schlesier, K., Harms, M., & Elmadfa, I. (2002). A new direct method for measuring the total antioxidant capacity of human plasma. Clinical nutrition, 21(1), 77–82.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25–30.

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Method

using 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid in molecular docking studies

An Application Guide to Molecular Docking Studies of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Molecular Docking Studies of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid. This molecule represents a compelling scaffold for investigation, integrating two heterocyclic systems—benzothiazole and quinoline—renowned for their broad pharmacological activities.[1][2][3] This guide moves beyond a simple procedural list, offering a scientifically grounded rationale for each step, from initial target selection to the critical analysis of docking results. We present a self-validating workflow using industry-standard open-source software, ensuring the generation of robust and reproducible data.

Scientific Rationale & Strategic Context

The Ligand: A Privileged Scaffold Combination

The subject of our study, 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid, is a fascinating candidate for computational analysis. Its structure is a deliberate fusion of two potent pharmacophores:

  • Quinoline-4-carboxylic Acid: This moiety is a cornerstone in the development of various inhibitors targeting critical enzymes.[4][5][6] For instance, derivatives of this scaffold have shown significant activity as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis.[4][6][7]

  • Benzothiazole: Recognized as a "privileged scaffold" in medicinal chemistry, benzothiazole and its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][8][9] Their planar structure and ability to form diverse molecular interactions make them adept at binding to a wide range of biological targets, particularly enzymes like kinases and topoisomerases.[1]

The combination of these two moieties in a single molecule suggests a high potential for novel and potent interactions with biological targets, making it an excellent candidate for structure-based drug discovery campaigns.[10]

The Objective: Structure-Based Hypothesis Generation

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[11][12] The primary goals of this study are:

  • To predict the binding conformation of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid within a selected protein's active site.

  • To estimate the strength of this interaction through a calculated binding affinity score.

  • To elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.

This information provides a structural hypothesis for the molecule's mechanism of action, guiding further lead optimization, chemical synthesis, and subsequent in vitro validation.

The Molecular Docking Workflow: A Comprehensive Protocol

This protocol utilizes AutoDock Vina, a widely-used and validated open-source docking program, in conjunction with visualization tools like PyMOL.[13][14]

Diagram of the Overall Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Target_Prep Target Preparation (PDB Download, Cleaning, H+ Addition) Grid_Box Define Binding Site (Grid Box Generation) Target_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Run_Vina Execute Docking (AutoDock Vina) Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Scores Evaluate Binding Affinity (Log File Analysis) Run_Vina->Analyze_Scores Visualize Visualize & Interpret Poses (PyMOL Analysis) Analyze_Scores->Visualize Hypothesis Generate Structural Hypothesis Visualize->Hypothesis G Start Docking Output Files (log & pdbqt) Affinity Binding Affinity? (kcal/mol) Start->Affinity Low_Energy Strong Predicted Binding Affinity->Low_Energy < -7.0 High_Energy Weak Predicted Binding Affinity->High_Energy > -5.0 Visualize Visualize Top Poses (PyMOL) Low_Energy->Visualize High_Energy->Visualize Interactions Key Interactions Present? (H-bonds, Hydrophobic etc.) Visualize->Interactions Good_Pose Plausible Binding Mode (Hypothesis Generation) Interactions->Good_Pose Yes Bad_Pose Poor Interactions (Re-evaluate or Discard) Interactions->Bad_Pose No

Caption: Decision-making flowchart for interpreting docking results.

Step-by-step Analysis Protocol
  • Analyze the Log File: Open the results.log file. It contains a table listing the predicted binding poses (mode), their corresponding binding affinities (in kcal/mol), and RMSD values from the best mode.

    • Binding Affinity (ΔG): This value estimates the free energy of binding. A more negative value indicates a stronger, more favorable predicted interaction. [15]2. Visualize the Docked Poses:

    • Open PyMOL and load the receptor PDBQT file (protein.pdbqt).

    • Load the docking output file (results.pdbqt). This file contains all the generated binding modes. You can cycle through them.

    • Focus on the top-ranked poses (most negative binding energy).

  • Identify Key Interactions: For each top-ranked pose, analyze the interactions between the ligand and the protein's amino acid residues. [15] * Use PyMOL's measurement wizard or specific commands to identify hydrogen bonds (typically < 3.5 Å).

    • Observe hydrophobic interactions where non-polar parts of the ligand are in close contact with non-polar residues (e.g., Leu, Val, Phe).

    • Look for π-π stacking between the aromatic rings of the ligand and residues like Phe, Tyr, or Trp.

  • Trustworthiness: Protocol Validation:

    • To ensure your docking parameters are reliable for the chosen target, a crucial validation step is to perform "re-docking". [16] * Take the co-crystallized ligand from the original PDB file, prepare it, and dock it back into its own receptor using the exact same protocol (grid box, etc.).

    • Calculate the Root-Mean-Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic position.

    • An RMSD value of < 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode. [11][15]

Data Presentation

Summarize your findings in a clear, structured table.

Pose (Mode)Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Other)
1-10.2LYS101, TYR181LEU100, VAL106, TYR188, PRO236
2-9.8LYS103VAL179, TYR181, TRP229
3-9.5TYR318LEU234, PRO236, TYR318

(Note: Data shown is hypothetical for illustrative purposes.)

Conclusion and Future Directions

This guide outlines a robust and scientifically sound protocol for the molecular docking of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid. By following these steps, researchers can generate a reliable structural hypothesis of its binding mode and affinity for a given target. The results from this in silico analysis serve as a critical foundation for the next stages of drug discovery, including guiding synthetic modifications to enhance potency and selectivity, and prioritizing compounds for experimental validation through in vitro biological assays.

References

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • PMC. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • TÜBİTAK Academic Journals. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina.
  • PubMed. (2022, March 15).
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • PMC. Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • ACS Publications. (2018, May 4).
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • MDPI. (2025, November 11).
  • Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL.
  • AutoDock Vina. (2020, December 5). AutoDock Vina Manual.
  • ResearchGate. (2025, August 7).
  • Eagon Research Group. Vina Docking Tutorial.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • International Journal of Scientific Research in Science and Technology. (2024, September 5).
  • Progress in Chemical and Biochemical Research. (2022, February 23).
  • Asian Journal of Research in Medical and Pharmaceutical Sciences. (2023, February 24). A Review on Benzothiazole Derivatives and Their Biological Significances.
  • Frontiers. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.
  • PLOS Computational Biology. (2025, May 9).
  • Docking Server. Steps of ligand docking.
  • YouTube. (2022, May 12). Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7.
  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?
  • OSTI.gov. (2020, March 15).
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • PyMOL.
  • PMC. Molecular Docking: A powerful approach for structure-based drug discovery.
  • PMC. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)
  • Schrödinger.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • YouTube. (2020, July 7).
  • PubChem. 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid.

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Application

Application Note: Comprehensive Analytical Strategies for the Characterization of Quinoline-4-Carboxylic Acids

Abstract Quinoline-4-carboxylic acids (Q4CAs) are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] Their therapeutic potential ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline-4-carboxylic acids (Q4CAs) are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] Their therapeutic potential necessitates rigorous analytical characterization to ensure identity, purity, and quality. This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Q4CAs, blending foundational principles with field-proven protocols. We will delve into chromatographic and spectroscopic techniques, emphasizing not just the procedural steps but the scientific rationale behind them, all while adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[3][4]

The Analytical Imperative for Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, and the addition of a carboxylic acid at the 4-position is crucial for the biological activity of many compounds, such as the dihydroorotate dehydrogenase (DHODH) inhibitor brequinar.[5] The carboxylate group often engages in critical interactions, like forming salt bridges with protein residues.[5] Therefore, confirming the presence and purity of this moiety is paramount. An integrated analytical approach is essential for:

  • Structural Elucidation: Confirming the successful synthesis of the target molecule and identifying any by-products or isomers.[6]

  • Purity Assessment: Quantifying the analyte and detecting impurities, degradation products, or residual solvents.

  • Quantitative Analysis: Accurately measuring the concentration of the Q4CA in bulk materials or formulated products.

  • Quality Control: Ensuring batch-to-batch consistency and stability.

This document outlines a multi-technique workflow designed to provide a complete analytical profile of a Q4CA molecule.

Analytical_Workflow cluster_0 Sample & Synthesis cluster_1 Primary Characterization cluster_2 Structural Confirmation cluster_3 Final Validation & Reporting Sample Synthesized Q4CA Sample HPLC_UV HPLC-UV (Purity & Quantification) Sample->HPLC_UV Initial Screen LC_MS LC-MS (Molecular Weight) Sample->LC_MS NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) HPLC_UV->NMR If pure LC_MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Corroborate Validation Method Validation (ICH Q2(R2)) FTIR->Validation Report Comprehensive Characterization Report Validation->Report

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid (CAS# 64873-84-3)[1][2].

This molecule is classically synthesized via the Pfitzinger Reaction (or Pfitzinger-Borsche reaction), which involves the base-catalyzed condensation of isatin (indoline-2,3-dione) with 2-acetylbenzothiazole[3][4]. While the theoretical framework of this reaction is straightforward, achieving high yields requires strict kinetic control, precise solvent selection, and careful manipulation of the product's isoelectric point during isolation[5][6].

I. Reaction Workflow & Mechanistic Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. The Pfitzinger synthesis is not a single concerted step, but a cascade reaction: amide hydrolysis, cross-aldol condensation, imine formation, and cyclodehydration[3][5].

PfitzingerMechanism Isatin Isatin (Indoline-2,3-dione) KOH Aqueous KOH (Amide Ring Opening) Isatin->KOH IsatinicAcid Potassium 2-aminophenylglyoxylate (Reactive Intermediate) KOH->IsatinicAcid Condensation Cross-Aldol Condensation & Imine Formation IsatinicAcid->Condensation Ketone 2-Acetylbenzothiazole (in Absolute EtOH) Ketone->Condensation Cyclization Cyclodehydration (Microwave: 150°C, 15 min) Condensation->Cyclization Salt Potassium 2-(1,3-Benzothiazol-2-yl) quinoline-4-carboxylate Cyclization->Salt Acidification Acidification (Glacial AcOH, pH ~4) Salt->Acidification Product 2-(1,3-Benzothiazol-2-yl) quinoline-4-carboxylic acid Acidification->Product

Fig 1. Mechanistic workflow of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.

II. Troubleshooting Guide & FAQs

Q1: Why is my overall yield consistently below 50% when using conventional reflux? A1: Conventional Pfitzinger reactions often suffer from prolonged heating times (12–24 hours). Extended thermal exposure leads to the degradation of the sensitive isatinic acid intermediate and promotes the self-condensation of the ketone[7]. Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS) . Applying microwave irradiation at 150 °C for 15–30 minutes drastically improves the kinetic profile, pushing yields above 85% while minimizing thermal degradation and side reactions[7][8].

Q2: I am observing unreacted 2-acetylbenzothiazole and dark, tarry byproducts in my TLC/LC-MS. What is causing this? A2: This indicates either incomplete ring-opening of the isatin precursor or poor phase homogeneity. Solution: Isatin must be pre-stirred with a strong base (e.g., 33% KOH) for at least 30–60 minutes to fully hydrolyze the amide bond into potassium 2-aminophenylglyoxylate before the ketone is introduced[4][5]. Furthermore, 2-acetylbenzothiazole is highly hydrophobic. Using an absolute ethanol/water co-solvent system ensures both the ionic intermediate and the hydrophobic ketone remain in a homogenous phase for the cross-aldol condensation[4].

Q3: During the final workup, my product does not precipitate, or it forms a gooey, unfilterable mass. How do I isolate a clean powder? A3: The isolation of the final quinoline-4-carboxylic acid relies heavily on reaching its precise isoelectric point. If you use a strong mineral acid (like HCl) and drop the pH below 2, the basic quinoline and benzothiazole nitrogens will protonate, forming a highly water-soluble hydrochloride salt[6]. Solution: Pour the basic reaction mixture into ice water and titrate slowly with glacial acetic acid to a pH of exactly 4.0 [4][6]. This neutralizes the carboxylate without over-protonating the heterocyclic nitrogens, forcing the zwitterion to crash out as a clean, filterable solid.

III. Optimized Experimental Protocol (Microwave-Assisted)

This self-validating protocol utilizes MAOS to ensure high conversion rates and high purity of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid[7][9].

Step 1: Isatin Ring Opening (Intermediate Generation)

  • In a 50 mL microwave-safe reaction vessel, dissolve 0.02 mol of Potassium Hydroxide (KOH) in 2 mL of deionized water.

  • Add 40 mL of absolute ethanol to the basic solution to create the co-solvent system.

  • Add 0.0075 mol of Isatin (indoline-2,3-dione) to the vessel.

  • Stir at room temperature for 1 hour. Validation Check: The solution must change from a deep purple to a brownish-yellow color, confirming the complete hydrolysis of the amide bond to form potassium 2-aminophenylglyoxylate[4].

Step 2: Condensation & Cyclization 5. Add 0.0075 mol of 2-Acetylbenzothiazole to the reaction mixture. 6. Seal the vessel and place it in a monomodal microwave reactor. 7. Irradiate the mixture at 150 °C and 100–200 W for 15 minutes [7]. 8. Allow the vessel to cool to room temperature. Validation Check: TLC (using a suitable eluent like EtOAc/Hexane) should show the disappearance of the 2-acetylbenzothiazole spot.

Step 3: Isoelectric Isolation 9. Filter the dark solution to remove any insoluble trace impurities. 10. Pour the filtrate into 100 mL of an ice-water mixture under vigorous stirring. 11. Add glacial acetic acid dropwise until the pH reaches exactly 4.0 [6]. 12. Stir for an additional 30 minutes in the ice bath to allow complete crystallization. 13. Collect the pale-yellow/brownish precipitate via vacuum filtration, wash with cold distilled water (3 x 15 mL), and dry under a vacuum at 60 °C overnight[4].

IV. Quantitative Data Summary

The following table summarizes the expected performance metrics when upgrading from conventional heating to the optimized MAOS protocol described above[7].

Reaction ParameterConventional Heating MethodMicrowave-Assisted (MAOS) Protocol
Heating Source Oil Bath / Heating MantleMonomodal Microwave Reactor
Temperature 80–100 °C (Reflux)150 °C (Pressurized Vessel)
Reaction Time 12–24 Hours15–30 Minutes
Solvent System Ethanol / WaterAbsolute Ethanol / Water
Average Yield 40% – 55%85% – 93%
Impurity Profile High (Tarry self-condensation byproducts)Low (Clean conversion)
Optimal Isolation pH pH 4.0 (Glacial Acetic Acid)pH 4.0 (Glacial Acetic Acid)

V. References

  • Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Pace, A., et al. "Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cambridge University Press. "Pfitzinger Quinoline Synthesis." Cambridge. Available at:[Link]

  • ResearchGate Contributors. "Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation." ResearchGate. Available at:[Link]

  • Scribd Contributors. "Chemistry of Pfitzinger Synthesis." Scribd. Available at:[Link]

  • Lahna, O., et al. "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and its Derivatives." Moroccan Journal of Heterocyclic Chemistry. Available at:[Link]

  • American Elements. "2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid." American Elements. Available at:[Link]

  • NextSDS. "2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid." NextSDS. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzothiazole Synthesis

Welcome to the Technical Support Center for the synthesis of benzothiazole derivatives. Benzothiazoles are privileged scaffolds in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzothiazole derivatives. Benzothiazoles are privileged scaffolds in medicinal chemistry and materials science. However, their synthesis—typically via the condensation of 2-aminothiophenol with aldehydes or carboxylic acids—can be plagued by side reactions, incomplete cyclization, and poor yields if reaction conditions are not rigorously optimized.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies to ensure high-yielding, reproducible syntheses.

Standard Experimental Workflows & Methodologies

To achieve reliable results, we recommend starting with a green chemistry approach that utilizes mild conditions. The following protocol leverages a hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) catalytic system, which is highly effective for both electron-rich and electron-deficient aromatic aldehydes .

Protocol: Green Synthesis of 2-Substituted Benzothiazoles (H₂O₂/HCl Catalyzed)

Objective: To synthesize 2-arylbenzothiazoles rapidly at room temperature while minimizing toxic metal catalysts and organic waste.

Materials:

  • 2-Aminothiophenol (1.0 mmol, freshly distilled or opened)

  • Aromatic Aldehyde (1.0 mmol)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂, 6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl, 3.0 mmol)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) in 5.0 mL of absolute ethanol.

  • Reagent Addition: Add 2-aminothiophenol (1.0 mmol) to the solution. Causality Note: Always add the thiol to the aldehyde (not vice versa) to minimize the local concentration of the free thiol, reducing the chance of oxidative dimerization.

  • Catalyst & Oxidant Introduction: Slowly add concentrated HCl (3.0 mmol) followed dropwise by 30% H₂O₂ (6.0 mmol). Causality Note: The HCl protonates the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy for nucleophilic attack. The H₂O₂ acts as the terminal oxidant required for the final aromatization step.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture at room temperature for 1 hour. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent. The reaction is self-validating: the intermediate benzothiazoline is highly fluorescent under 365 nm UV light. Complete conversion is confirmed when this fluorescent spot disappears, leaving only the final benzothiazole product (visible under 254 nm UV).

  • Workup & Isolation: Pour the mixture into 20 mL of ice-cold distilled water. Neutralize cautiously with saturated NaHCO₃. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to obtain the pure 2-substituted benzothiazole.

Mechanistic Pathway & Logic

Understanding the chemical logic behind the synthesis is critical for troubleshooting. The condensation of 2-aminothiophenol with an aldehyde proceeds via a three-step cascade :

  • Nucleophilic Attack: The primary amine of 2-aminothiophenol attacks the activated carbonyl carbon, eliminating water to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The adjacent thiol group undergoes an intramolecular nucleophilic attack on the imine carbon, forming a saturated 2,3-dihydrobenzothiazole (benzothiazoline) ring.

  • Oxidative Aromatization: The benzothiazoline intermediate is oxidized (losing two protons and two electrons) to form the thermodynamically stable, fully aromatic benzothiazole.

Mechanism A 2-Aminothiophenol + Aldehyde B Schiff Base (Imine) Intermediate A->B Condensation (Acid Catalyst) C Benzothiazoline Intermediate B->C Intramolecular Cyclization D Benzothiazole Derivative C->D Oxidation (e.g., H2O2, O2)

Reaction mechanism for the synthesis of benzothiazole derivatives from 2-aminothiophenol.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned dark and tarry, and the product yield is extremely low. What caused this? A1: This is the most common failure mode, caused by the oxidative dimerization of 2-aminothiophenol into bis(2-aminophenyl) disulfide. 2-Aminothiophenol is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, especially under basic conditions or prolonged heating. Solution: Ensure your 2-aminothiophenol is fresh (it should be a clear or pale-yellow liquid, not dark orange/brown). Degas your solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction, and run the initial condensation step under an inert atmosphere.

Q2: The reaction stalled, and TLC shows a highly fluorescent intermediate that won't convert to the final product. How do I drive it to completion? A2: Your reaction has stalled at the benzothiazoline intermediate stage (Step 2 in the mechanism). This occurs when there is insufficient oxidative power in the reaction medium to drive the final aromatization . Solution: Introduce a dedicated oxidant. If you are running a catalyst-free reaction, simply opening the flask to the air and increasing the stirring rate can help. Alternatively, add a mild oxidant such as H₂O₂ (as in the protocol above), or use Dimethyl Sulfoxide (DMSO) as both the solvent and the oxidant at elevated temperatures (100–120 °C).

Q3: Why is my yield excellent with 4-nitrobenzaldehyde but poor with aliphatic aldehydes like butyraldehyde? A3: This comes down to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (like -NO₂) on aromatic rings pull electron density away from the carbonyl, making it highly susceptible to nucleophilic attack by the amine. Aliphatic aldehydes lack this activation and are prone to side reactions like aldol self-condensation under acidic or basic conditions. Solution: For aliphatic aldehydes, avoid strong acids or bases. Instead, use a mild Lewis acid catalyst (e.g., Zn(OAc)₂ or SnP₂O₇) and strictly control the temperature to suppress self-condensation.

Troubleshooting Start Issue: Low Yield / Impurities TLC Check TLC Profile Start->TLC Unreacted Unreacted Starting Material TLC->Unreacted Intermediate Stalled at Benzothiazoline TLC->Intermediate Tarry Dark/Tarry Byproducts TLC->Tarry Sol1 Increase Temp / Add Lewis Acid Unreacted->Sol1 Sol2 Add Oxidant (H2O2 or DMSO) Intermediate->Sol2 Sol3 Degas Solvents / Inert Atmosphere Tarry->Sol3

Decision tree for troubleshooting common issues in benzothiazole synthesis.

Quantitative Data: Catalyst & Condition Optimization

Selecting the right catalytic system is vital for optimizing yield and scalability. The table below summarizes quantitative data comparing standard and green chemistry approaches for the synthesis of 2-arylbenzothiazoles .

Catalyst SystemSolventTemperatureTerminal OxidantTypical YieldAdvantages / Limitations
H₂O₂ / HCl EthanolRoom TempH₂O₂85–95%Advantage: Fast (1h), green solvent.Limitation: May over-oxidize highly sensitive substrates.
Catalyst-Free DMSO110 °CDMSO / O₂70–85%Advantage: No metal waste; DMSO acts as oxidant.Limitation: Requires high heat; DMSO removal during workup is tedious.
Zn(OAc)₂·2H₂O NoneGrindstone (RT)Air (O₂)80–90%Advantage: Solvent-free, highly eco-friendly.Limitation: Requires mechanical grinding; difficult to scale up.
SnP₂O₇ MethanolRefluxAir (O₂)88–94%Advantage: Heterogeneous, easily recyclable catalyst.Limitation: Longer reaction times (2–4h).

References

  • A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl Source: Chinese Chemical Letters, 2009, 20(12), 1408-1410. URL:[Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: Molecules, 2022, 27(8), 2598. URL:[Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: Molecules, 2020, 25(7), 1675. URL:[Link]

Troubleshooting

Technical Support Center: Quinoline-4-Carboxylic Acid Synthesis

[color="#5F6368",` for improved formatting. Welcome to the Application Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of substituted quinoline-4-carboxylic acids. The Pfitzinger and Doebner reactions are two foundational multi-component methodologies for accessing these privileged pharmacophores. However, both reactions are prone to specific mechanistic pitfalls, ranging from tar formation to off-target cyclizations.

This guide provides field-proven troubleshooting strategies, validated step-by-step protocols, and mechanistic insights to ensure your synthetic workflows are robust and reproducible.

Part 1: The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound (containing an α-methylene group) under strongly [1].

Validated Experimental Protocol: Pfitzinger Synthesis

Self-Validating System: Pre-dissolving isatin in base ensures complete ring opening before the carbonyl is introduced, preventing isatin self-condensation.

  • Ring Opening: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in an aqueous ethanol mixture (1 mL water / 40 mL absolute ethanol). Add isatin (0.0075 mol) to the basic solution. Stir at room temperature for 1 hour.

    • Validation Check: The, indicating the successful hydrolysis of the amide bond to form the keto-acid intermediate[2].

  • Condensation: Gradually add the desired ketone/aldehyde (0.015 mol) to the reaction mixture.

  • Cyclodehydration: Heat the mixture to reflux (approx. 79°C) with continuous stirring for 13–24 hours. Monitor via TLC.

  • Work-up: Cool to room temperature, pour into an ice-water mixture (100 mL), and carefully [3].

  • Isolation: Collect the precipitated pale-yellow solid via vacuum filtration, wash with water, and dry.

Pfitzinger Reaction: Workflow & Mechanism

Pfitzinger Isatin Isatin + Strong Base (KOH/NaOH) RingOpen Ring Opening (Keto-acid intermediate) Isatin->RingOpen Hydrolysis (1h) Addition Add Carbonyl Compound (Ketone/Aldehyde) RingOpen->Addition Color change (Purple to Brown) Imine Imine / Enamine Formation Addition->Imine Condensation Cyclization Cyclodehydration (Reflux 13-24h) Imine->Cyclization Intramolecular Cyclization Product Quinoline-4-carboxylic acid Cyclization->Product Acidification (pH 1-4)

Mechanistic workflow of the Pfitzinger reaction highlighting the ring-opening step.

Pfitzinger FAQs & Troubleshooting

Q: My reaction yields a black, tar-like substance instead of the desired product. How do I prevent this? A: Tar formation is typically caused by the under harsh basic conditions[4]. Causality & Solution: Mixing all reactants simultaneously exposes un-opened isatin to the carbonyl compound and strong base, triggering competing side reactions. Strictly follow the sequential addition protocol. Ensure isatin is fully hydrolyzed before adding the carbonyl compound. If your carbonyl substrate is sensitive, consider lowering the reflux temperature or[3].

Q: I am observing significant amounts of unreacted isatin in my final product. Why is the conversion incomplete? A: Incomplete conversion usually stems from an insufficient molar excess of the carbonyl compound or suboptimal base concentration. Solution: Use at least a to drive the equilibrium toward the enamine intermediate[4].

Part 2: The Doebner Reaction

The Doebner reaction is a three-component coupling of an to form 2-substituted quinoline-4-carboxylic acids[5].

Validated Experimental Protocol: Modified Doebner Synthesis

Self-Validating System: Using a Lewis acid catalyst (BF₃·THF) and controlled sequential addition minimizes the formation of unwanted byproducts when using electron-deficient anilines.

  • Imine Formation: To a solution of the aniline (1.8 mmol) in acetonitrile (1.0 mL), add the aldehyde (2.0 mmol) and[6].

    • Validation Check: Pre-forming the Schiff base prevents the pyruvic acid from reacting prematurely with the aniline.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this dropwise to the reaction mixture over 3 hours at 65°C.

  • Cyclization & Oxidation: Continue stirring at 65°C for 20 hours.

  • Isolation: Purify the crude product via recrystallization or column chromatography.

Doebner Reaction: Troubleshooting Logic

Doebner_Troubleshooting Start Low Yield or Impurities? CheckAniline Is Aniline Electron-Deficient? Start->CheckAniline YesDeficient Use Lewis Acid (BF₃·THF) & Heat to ≥65°C CheckAniline->YesDeficient Yes NoDeficient Analyze Side Products CheckAniline->NoDeficient No SideReaction Pyrrolidine or 2-Methyl? NoDeficient->SideReaction Optimize Adjust Mixing Order & Control Pyruvic Acid SideReaction->Optimize Yes

Diagnostic decision tree for troubleshooting low yields in the Doebner reaction.

Doebner FAQs & Troubleshooting

Q: My Doebner reaction fails completely when using anilines with electron-withdrawing groups. What is the mechanistic reason, and how can I fix it? A: Electron-withdrawing groups (e.g., nitro, halogens) decrease the nucleophilicity of the aniline, hindering the initial condensation with the aldehyde to form the N-arylimine (Schiff base). Solution: The traditional Brønsted acid-catalyzed method is often insufficient here. in acetonitrile and elevate the temperature to at least 65°C[6]. This strongly activates the aldehyde carbonyl, forcing the imine formation.

Q: I am isolating unexpected byproducts instead of the desired quinoline. What are they, and how do I avoid them? A: The Doebner reaction is highly sensitive to substrate structure and the order of reactant addition.

  • Pyrrolidine Derivatives: If you are using specific substrates like 2-chloro-5-aminopyridine, rather than the benzene ring, yielding a pyrrolidine derivative[5].

  • 2-Methylquinoline-4-carboxylic acid: Recent studies show that simply can yield 2-methyl-4-carboxyquinolines as a major byproduct[7]. Solution: To prevent this, strictly control the order of addition. Pre-form the imine with the aldehyde first, and add the pyruvic acid dropwise to minimize its direct condensation with the aniline.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and product yields, providing a benchmark for your optimization efforts.

Reaction TypeSubstrate / Condition IssueOptimized ParameterExpected Yield Improvement
Pfitzinger Isatin + Ketone (Simultaneous mixing)Sequential addition (Base hydrolysis first)+20% to 40%[4]
Pfitzinger KOH Base (Harsh conditions, tarring)NaOH Base (Milder hydrolysis)+15% to 25%[3]
Doebner Electron-deficient aniline (Standard acid)BF₃·THF catalyst in MeCN at 65°C Up to 85% total yield[6]
Doebner Pyruvic acid + Aniline (Simultaneous)Dropwise pyruvic acid addition Minimizes 2-methyl byproducts[7]

References[1] Title: Pfitzinger reaction

Sources

Optimization

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline-Based Probes

Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the performance of their...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the performance of their quinoline-based fluorophores. Here, we delve into the common challenges encountered during experimentation and provide in-depth, evidence-based solutions to enhance the fluorescence quantum yield (Φf) of your probes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the fluorescence quantum yield of quinoline-based probes.

Q1: What is fluorescence quantum yield (Φf) and why is it a critical parameter for my quinoline-based probe?

A1: Fluorescence quantum yield (Φf) is a fundamental measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is paramount as it directly translates to the brightness and sensitivity of your fluorescent probe. For applications such as high-quality imaging, sensitive detection assays, and reliable quantification, a probe with a high Φf is essential for generating a strong signal over background noise.[1][2]

Q2: What are the primary factors that lead to a low quantum yield in quinoline-based probes?

A2: A low quantum yield in quinoline probes is typically the result of non-radiative decay pathways outcompeting the fluorescence emission process. Several key factors contribute to this:

  • Solvent Effects: The polarity of the solvent can significantly quench the fluorescence of certain quinoline derivatives, particularly those with a "push-pull" electronic structure.[1][3]

  • Intramolecular Rotations and Vibrations: Flexible components within the probe's structure can dissipate absorbed energy as heat through rotations and vibrations, thus preventing fluorescence.[1]

  • Formation of Non-fluorescent States: The formation of a twisted intramolecular charge-transfer (TICT) state is a common non-radiative pathway that competes with fluorescence.[1][4]

  • Excited-State Intramolecular Proton Transfer (ESIPT): While ESIPT can be a deliberate design feature for specific sensing applications, it can also lead to the formation of weakly fluorescent tautomers.[1][5][6]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, many organic probes, including quinolines, can form aggregates. This self-quenching phenomenon leads to a significant decrease in fluorescence.[1][6][7]

  • Intersystem Crossing: N-heterocycles like quinolines possess non-bonding electrons which can give rise to (n-π*) excited states. These states can promote intersystem crossing to the triplet state, a non-radiative pathway that decreases the fluorescence quantum yield.[8]

Q3: How do substituents on the quinoline ring influence the quantum yield?

A3: The type and position of chemical groups (substituents) on the quinoline ring have a profound impact on its photophysical properties. By strategically placing electron-donating groups (e.g., amino, diethylamino) and electron-withdrawing groups, a "push-pull" system can be established. This enhances intramolecular charge transfer (ICT), a key process for strong fluorescence.[1][5] However, the precise balance between radiative and non-radiative decay is dictated by the specific combination and steric arrangement of these substituents.[1]

Q4: Can the protonation state of the quinoline nitrogen affect fluorescence?

A4: Absolutely. The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation can significantly enhance fluorescence.[8][9] The protonation alters the energy levels of the excited states, often inhibiting non-radiative pathways like intersystem crossing.[8] This can lead to a dramatic increase in the fluorescence quantum yield. For instance, the quantum yield of isoquinoline can increase from nearly zero to as high as 27% upon protonation.[8]

Q5: What is Chelation-Enhanced Fluorescence (CHEF) and how does it apply to quinoline probes?

A5: Chelation-Enhanced Fluorescence (CHEF) is a mechanism where the binding of a metal ion to a probe significantly increases its fluorescence quantum yield.[1][6] Many quinoline-based probes, such as those derived from 8-hydroxyquinoline, are designed as chelators. When these probes bind to metal ions like Zn²⁺ or Al³⁺, their molecular structure becomes more rigid.[1] This rigidity restricts intramolecular rotations and vibrations, which are major non-radiative energy dissipation pathways. By "locking" the structure, the radiative decay (fluorescence) becomes the more favorable de-excitation pathway, resulting in a brighter signal.[1][5]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Guide 1: Problem - My quinoline probe exhibits very low or no fluorescence in solution.

This is a common and frustrating issue. The lack of a discernible signal can stem from a variety of factors, from the probe's intrinsic properties to the experimental conditions.

Q: I've dissolved my probe, but the fluorescence signal is barely above the background. What should I check first?

A: Start with the fundamentals of your experimental setup and the probe's immediate environment.

  • Incorrect Excitation/Emission Wavelengths:

    • Why it happens: Every fluorophore has a characteristic optimal excitation wavelength (λex) at which it absorbs light most efficiently, and a corresponding emission wavelength (λem) where it fluoresces most intensely. Using sub-optimal wavelengths will result in a weak signal.

    • Solution: Always perform an initial scan to determine the peak excitation and emission wavelengths for your probe in your specific experimental buffer.[10] Quinoline derivatives often excite in the UV-to-blue region (310-405 nm) and emit in the blue-to-green region (400-530 nm).[10]

  • Probe Degradation:

    • Why it happens: Organic fluorophores can be susceptible to photobleaching (degradation upon exposure to light) and chemical degradation, especially at non-optimal pH.[10]

    • Solution: Prepare fresh stock solutions of your probe. Store these solutions in the dark, preferably at low temperatures (e.g., -20°C), and minimize their exposure to ambient light during your experiments.[10]

  • Low Probe Concentration:

    • Why it happens: The signal may simply be too low to detect if the probe concentration is insufficient.

    • Solution: Prepare a dilution series to determine the optimal working concentration that provides a robust signal without inducing inner filter effects or aggregation.[10]

  • pH Sensitivity:

    • Why it happens: The fluorescence of many quinoline probes, especially those with amine groups, is highly dependent on pH.[10][11] Protonation or deprotonation of the quinoline nitrogen or substituent groups can dramatically alter the electronic structure and, consequently, the fluorescence properties.[8][10]

    • Solution: Carefully check and control the pH of your experimental buffer. It is highly recommended to perform a pH titration of your probe to map its fluorescence profile across a range of pH values. This will reveal the optimal pH for your experiments.[10][12]

  • Instrument Settings:

    • Why it happens: Inadequate settings on the fluorometer can lead to poor signal detection.

    • Solution: Increase the detector gain or voltage to amplify the signal. You can also widen the excitation and emission slit widths to increase the light throughput; however, be aware that this may decrease spectral resolution and increase background noise.[10]

Guide 2: Problem - The fluorescence signal of my probe is rapidly decreasing over time.

A signal that decays quickly during measurement is often indicative of photobleaching or the presence of a quencher.

Q: My signal is strong initially but then fades quickly when I expose it to the excitation light. What's causing this and how can I fix it?

A: This is a classic sign of photobleaching or quenching.

  • Photobleaching:

    • Why it happens: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.

    • Solution:

      • Reduce the intensity of the excitation light.

      • Minimize the duration of light exposure.

      • If compatible with your assay, add a commercially available anti-photobleaching agent to your buffer.[10]

  • Presence of Quenchers:

    • Why it happens: Certain molecules in your solution can act as quenchers, deactivating the excited state of your probe through various mechanisms like collisional quenching or energy transfer.[13] Common quenchers include dissolved oxygen, halide ions (I⁻, Br⁻, Cl⁻), and certain metal ions.[10][14][15]

    • Solution:

      • Remove Dissolved Oxygen: De-gas your buffer by sparging it with an inert gas like nitrogen or argon.[10][13]

      • Avoid Quenching Ions: If possible, use buffers that are free from high concentrations of halide ions.[10]

      • Chelate Metal Ions: If contaminating metal ions are suspected (and are not the analyte of interest), add a chelating agent like EDTA to sequester them.[10]

Guide 3: Problem - I'm observing inconsistent results and high variability between my experimental replicates.

High variability can compromise the reliability and reproducibility of your data. This often points to issues with the experimental setup or the behavior of the probe in the specific medium.

Q: My replicate measurements are all over the place. What could be causing this inconsistency?

A: Inconsistent results often stem from probe aggregation or environmental fluctuations.

  • Probe Aggregation:

    • Why it happens: At higher concentrations, quinoline probes can aggregate, leading to self-quenching (Aggregation-Caused Quenching or ACQ) and erratic fluorescence signals.[6][10] In some specifically designed probes, aggregation can lead to enhanced emission (Aggregation-Induced Emission or AIE).[5][6][7] It is crucial to know which type of probe you are working with.

    • Solution for ACQ probes:

      • Lower the working concentration of the probe.[10]

      • If it does not interfere with your experiment, consider adding a small amount of a non-ionic surfactant (e.g., Triton X-100, Tween 20) to help prevent aggregation.[10]

  • Instrument Fluctuation:

    • Why it happens: Variations in the performance of the fluorometer, such as lamp intensity or detector sensitivity, can lead to inconsistent readings.

    • Solution: Calibrate the fluorometer using a known standard before each set of experiments. Ensure that the instrument settings are identical for all measurements.[1]

  • Temperature Variation:

    • Why it happens: Fluorescence is a temperature-dependent process. An increase in temperature often leads to a lower quantum yield due to an increase in non-radiative decay rates.[1]

    • Solution: Ensure that all measurements are performed at a constant, controlled temperature.[1]

Section 3: Key Experimental Protocols & Data

This section provides step-by-step protocols for crucial experiments and presents data in a structured format.

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[16][17][18]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Your quinoline probe (the "sample")

  • A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54)[16]

  • High-purity solvents[19]

Procedure:

  • Prepare a series of dilutions for both your sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.[17][18]

  • Measure the UV-Vis absorption spectra for all prepared solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard. Ensure that the instrument settings (e.g., slit widths, gain) remain constant throughout all measurements.[18]

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of your sample using the following equation[18]:

    Φₓ = ΦₛₜᏧ * (Gradₓ / GradₛₜᏧ) * (ηₓ² / ηₛₜᏧ²)

    Where:

    • Φ is the fluorescence quantum yield

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

Data Summary Tables

Table 1: Influence of Solvent Polarity on Quantum Yield

SolventDielectric Constant (ε)Typical Effect on Quinoline Probes
Cyclohexane2.02Can enhance fluorescence for some probes by reducing non-radiative decay.
Dichloromethane8.93Often a good starting point for characterization.[3]
Ethanol24.55Can lead to red-shifted emission and changes in quantum yield.[3][20]
Acetonitrile37.5Polar aprotic solvent, can stabilize charge-transfer states.[3]
Water80.1High polarity can quench fluorescence in some probes.[1]

Table 2: Common Fluorescence Quantum Yield Standards [16]

StandardSolventExcitation (nm)Emission (nm)Quantum Yield (Φf)
Quinine Sulfate0.5 M H₂SO₄3504500.54
Fluorescein0.1 M NaOH4905200.95
Rhodamine 6GEthanol5305550.95

Section 4: Visualizing Key Concepts and Workflows

Diagram 1: Factors Influencing Fluorescence Quantum Yield

G Absorbed_Photon Absorbed Photon (Excitation) Excited_State Excited Singlet State (S1) Absorbed_Photon->Excited_State Absorption Fluorescence Fluorescence (Radiative Decay) Excited_State->Fluorescence k_f (Fluorescence Rate) Non_Radiative Non-Radiative Decay (e.g., Heat) Excited_State->Non_Radiative k_nr (Non-Radiative Rate) Ground_State Ground State (S0) Fluorescence->Ground_State Non_Radiative->Ground_State

Caption: The competition between radiative (fluorescence) and non-radiative decay pathways from the excited state determines the quantum yield.

Diagram 2: General Troubleshooting Workflow for Low Fluorescence

G Start Start: Low/No Fluorescence Check_Instrument Check Instrument Settings Gain/Voltage Slit Widths Wavelengths Start->Check_Instrument Check_Probe Assess Probe Integrity Fresh Stock? Concentration? Degradation? Check_Instrument->Check_Probe Check_Environment Evaluate Environment pH Solvent Temperature Quenchers? Check_Probe->Check_Environment Optimize Systematically Optimize Variables Check_Environment->Optimize Success Signal Enhanced Optimize->Success Yes Redesign Consider Probe Redesign Optimize->Redesign No

Caption: A systematic workflow for troubleshooting low fluorescence signals in quinoline-based probes.

References

  • Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. Available from: [Link]

  • Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing). Available from: [Link]

  • Improved Method of Fluorescence Quantum Yield Determination | Analytical Chemistry. Available from: [Link]

  • Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators | Request PDF - ResearchGate. Available from: [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO. Available from: [Link]

  • Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods - PubMed. Available from: [Link]

  • Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells - MDPI. Available from: [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available from: [Link]

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches | ACS Omega. Available from: [Link]

  • Quinoline-based aggregation-induced delayed fluorescence materials for highly efficient non-doped organic light-emitting diodes. Available from: [Link]

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available from: [Link]

  • A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system - Analytical Methods (RSC Publishing). Available from: [Link]

  • Fluorescence emission of quinoline and derivatives in ethanol - ResearchGate. Available from: [Link]

  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives - PubMed. Available from: [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. Available from: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC. Available from: [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. Available from: [Link]

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System - ResearchGate. Available from: [Link]

  • Quenching of - Fluorescence. Available from: [Link]

  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence | ACS Omega - ACS Publications. Available from: [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing). Available from: [Link]

  • [PDF] Fluorescence enhancement of quinolines by protonation | Semantic Scholar. Available from: [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC. Available from: [Link]

  • Effects of pH on fluorescence emission of A) 3 a, B) 3 b, C) 3 c,... - ResearchGate. Available from: [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. Available from: [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Publishing. Available from: [Link]

  • The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv - Digital Commons@DePaul. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC. Available from: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. Available from: [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC. Available from: [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing). Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid Quantification

Introduction In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(1,3-Benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is a complex heterocyclic molecule with significant chromophoric properties, suggesting its potential as a novel therapeutic agent or a critical synthetic intermediate. The structural backbone, combining both a quinoline-4-carboxylic acid and a benzothiazole moiety, necessitates a robust analytical method for its quantification in various matrices.

This guide provides a comprehensive, in-depth walkthrough for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for this specific analyte. We will move beyond a simple checklist of procedures to explore the scientific rationale behind each validation parameter, grounding our protocol in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[1][2][3] The objective is not merely to validate a method but to build a self-validating system that ensures data integrity, a cornerstone of regulatory compliance and scientific trustworthiness.[4][5]

Chapter 1: The Proposed Analytical Method: Reverse-Phase HPLC with UV Detection

The selection of an analytical technique is the foundational step. Given the analyte's aromatic nature and expected molecular weight, RP-HPLC with UV detection presents an optimal balance of specificity, sensitivity, and cost-effectiveness for routine quality control.

Causality of Method Choices:

  • Chromatography Mode (RP-HPLC): The molecule is predominantly non-polar due to its extensive aromatic system. A C18 stationary phase is chosen for its hydrophobic character, which will promote retention and allow for effective separation from more polar impurities.

  • Detection (UV-Vis): The conjugated π-system of the quinoline and benzothiazole rings will exhibit strong UV absorbance. A preliminary scan of the analyte would identify the wavelength of maximum absorbance (λ-max), ensuring high sensitivity. For this guide, we will assume a λ-max of 285 nm.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is selected. The acid suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak shape.[6]

Detailed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress analyte ionization.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 5% to 95% B over 10 minEnsures elution of the analyte while separating it from potential impurities.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Injection Volume 10 µLA common volume that minimizes band broadening.
Column Temp. 30 °CEnsures run-to-run reproducibility by controlling retention time variability.
Detection UV at 285 nmWavelength of maximum absorbance for high sensitivity.

Chapter 2: The Validation Protocol: An ICH Q2(R2) Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] Our protocol will rigorously assess the key performance characteristics as defined by the ICH.[1][8][9]

Caption: High-level workflow for analytical method validation.

Specificity

Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] It proves the method can distinguish our target molecule from other "noise."

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the dissolution solvent (e.g., methanol) to ensure no interfering peaks are present at the analyte's retention time.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products.

  • Analysis of Stressed Samples: Run the degraded samples through the HPLC system.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants. The purity angle should be less than the purity threshold.

Linearity and Range

Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the analyte reference standard of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Injection: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • Y-intercept should be close to zero.

Accuracy

Why it matters: Accuracy measures the closeness of the test results to the true value.[2] It is typically assessed through recovery studies.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the nine samples and calculate the concentration of the analyte.

  • Calculation: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • Mean percent recovery should be within 98.0% to 102.0%.

Precision

Why it matters: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study with a different analyst, on a different day, and using a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • RSD for repeatability should be ≤ 2.0%.

  • RSD for intermediate precision should be ≤ 2.0%.

Caption: Inter-relationship of core validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Calibration Curve: Use the data from the linearity study.

  • Calculate LOD: LOD = (3.3 * σ) / S

  • Calculate LOQ: LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercepts of regression lines.

    • Where S = the slope of the calibration curve.

Robustness

Why it matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] It indicates its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each modified condition.

  • Assess the impact on retention time, peak area, and symmetry.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, plate count) must still be met.

  • The results should not significantly deviate from the nominal conditions.

Chapter 3: Data Presentation & Interpretation

All validation data should be clearly summarized. Below are examples of how to present the results for key parameters.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5.0 150234
10.0 301567
15.0 452345
20.0 603123
25.0 754890
Regression Output Value
Correlation (r²) 0.9998
Slope (S) 30150

| Intercept (σ) | 850 |

Table 2: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean Recovery
80% 8.0 7.95 99.4% 99.6%
8.0 7.99 99.9%
8.0 7.96 99.5%
100% 10.0 10.05 100.5% 100.2%
10.0 9.98 99.8%
10.0 10.03 100.3%
120% 12.0 11.95 99.6% 99.8%
12.0 12.02 100.2%

| | 12.0 | 11.98 | 99.8% | |

Table 3: Precision Data

Parameter Number of Samples Mean Assay (%) RSD (%)
Repeatability 6 100.1 0.85
Intermediate Precision
Analyst 1 / Day 1 6 100.1 0.85
Analyst 2 / Day 2 6 99.8 0.91

| Overall RSD | 12 | 99.95 | 1.22 |

Chapter 4: Comparison with Alternative Methodologies

While the validated HPLC-UV method is robust for routine QC, other techniques offer different advantages, particularly for research or complex matrices.

MethodPrincipleAdvantagesDisadvantagesBest For
HPLC-UV (Validated Method) Chromatographic separation followed by UV absorbance detection.Cost-effective, robust, simple to operate, good for purity and assay.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.Routine quality control, release testing, stability studies.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection based on mass-to-charge ratio.[13][14][15]Extremely high sensitivity and specificity, structural confirmation possible.[16]High cost of instrumentation and maintenance, requires specialized expertise, susceptible to matrix effects.[14]Bioanalysis (pharmacokinetics), impurity profiling at trace levels, reference method development.
UV-Vis Spectrophotometry (Direct) Measures absorbance of the analyte in solution without separation.Very fast, simple, low cost.Non-specific, highly prone to interference from any other absorbing species in the sample.Quick, non-GMP checks of highly pure, simple solutions. Not suitable for complex samples.

Conclusion

This guide has detailed a comprehensive framework for the validation of an HPLC-UV method for the quantification of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid, grounded in the principles of the ICH Q2(R2) guideline. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we establish a high degree of confidence that the method is fit for its intended purpose. The presented protocols and acceptance criteria serve as a robust template for researchers and drug development professionals, ensuring that the analytical data generated is not only accurate and reliable but also scientifically sound and defensible from a regulatory perspective. The comparison with alternative methods further empowers the scientist to choose the most appropriate technique based on the specific analytical challenge at hand.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. [Link]

  • PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. MAC-MOD Analytical. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ResearchGate. (2015). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Quinolinecarboxylic acid, 4-hydroxy- on Newcrom R1 HPLC column. SIELC. [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • PMC. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • ResearchGate. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. [Link]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. JCHR. [Link]

  • Universitas Indonesia. (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Universitas Indonesia. [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of Quinoline-4-Carboxylic Acids for the Modern Researcher

Quinoline-4-carboxylic acids are a cornerstone of modern medicinal chemistry and drug development. Their rigid, heterocyclic scaffold is a privileged structure found in a wide array of therapeutic agents, from antimalari...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-4-carboxylic acids are a cornerstone of modern medicinal chemistry and drug development. Their rigid, heterocyclic scaffold is a privileged structure found in a wide array of therapeutic agents, from antimalarials to kinase inhibitors. The strategic synthesis of these molecules is therefore of paramount importance, dictating the feasibility, efficiency, and structural diversity achievable in a drug discovery program. This guide provides an in-depth comparative analysis of the principal synthetic routes to quinoline-4-carboxylic acids, offering field-proven insights and experimental data to aid researchers in selecting the optimal path for their target molecules.

Classical Approaches: The Foundation of Quinoline Synthesis

Four classical named reactions have long dominated the synthesis of quinoline-4-carboxylic acids: the Pfitzinger, Doebner, Gould-Jacobs, and Conrad-Limpach-Knorr reactions. While these methods have been in practice for over a century, they remain relevant due to their reliability and the accessibility of their starting materials.

The Pfitzinger Reaction: A Direct and Versatile Condensation

The Pfitzinger reaction offers a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

Mechanism and Rationale: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[3][4] This intermediate then undergoes condensation with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. Subsequent intramolecular cyclization and dehydration furnish the final quinoline-4-carboxylic acid.[3][4] The choice of a strong base, typically potassium hydroxide, is crucial to facilitate the initial ring opening of isatin.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Pfitzinger Reaction [5]

  • Reactants: Isatin (0.5 g, 3.4 mmol), Acetophenone (0.45 g, 3.74 mmol), 33% Potassium Hydroxide solution (10 mL), Ethanol.

  • Procedure:

    • Dissolve isatin in the 33% KOH solution in a round-bottom flask.

    • Slowly add a solution of acetophenone in ethanol to the mixture.

    • Reflux the reaction mixture at 85°C for 8 hours.

    • Remove the solvent by rotary evaporation.

    • Add 100 mL of water to the residue and adjust the pH to 5-6 with 3 M HCl to precipitate the product.

    • Collect the solid by filtration to obtain 2-phenylquinoline-4-carboxylic acid.

  • Reported Yield: 35%[5]

The Doebner Reaction: A Powerful Three-Component Assembly

The Doebner reaction is a highly efficient one-pot, three-component synthesis involving the condensation of an aniline, an aldehyde, and pyruvic acid.[1][6]

Mechanism and Rationale: The exact mechanism of the Doebner reaction is a subject of some debate, but it is generally accepted to proceed through one of two primary pathways.[1] The first involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization.[1] The second, more widely accepted pathway, begins with the formation of a Schiff base from the aniline and the aldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine, cyclization, and finally oxidation to the aromatic quinoline.[1] The choice of an acid catalyst, either a Brønsted or Lewis acid, is essential to promote the condensation and cyclization steps.[1]

Experimental Protocol: Modified Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines [6]

  • Reactants: 6-(Trifluoromethoxy)aniline (1.0 mmol), Benzaldehyde (1.0 mmol), Pyruvic acid (1.0 mmol), Boron trifluoride-tetrahydrofuran complex (BF₃·THF), Acetonitrile.

  • Procedure:

    • In a reaction vessel, dissolve the substituted aniline in acetonitrile.

    • Add benzaldehyde and pyruvic acid to the solution.

    • Add the BF₃·THF catalyst at room temperature.

    • Heat the reaction mixture at 80°C for 24 hours.

    • After completion, cool the mixture to room temperature and perform an aqueous work-up.

    • Purify the product by column chromatography.

  • Reported Yield: Good yields are reported for a range of anilines with both electron-donating and electron-withdrawing groups.[6]

The Gould-Jacobs and Conrad-Limpach-Knorr Syntheses: Routes via 4-Hydroxyquinolines

The Gould-Jacobs and Conrad-Limpach-Knorr reactions are two closely related methods that provide access to 4-hydroxyquinolines, which can then be converted to quinoline-4-carboxylic acids.[7][8]

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to yield a 4-hydroxyquinoline-3-carboxylate.[2][7] Subsequent hydrolysis and decarboxylation afford the corresponding 4-hydroxyquinoline.[7]

  • Conrad-Limpach-Knorr Synthesis: This reaction proceeds through the condensation of anilines with β-ketoesters.[8][9] The regioselectivity is temperature-dependent; lower temperatures favor the formation of a β-aminoacrylate intermediate which cyclizes to a 4-hydroxyquinoline (Conrad-Limpach product), while higher temperatures lead to a β-ketoanilide that cyclizes to a 2-hydroxyquinoline (Knorr product).[8][10]

Conversion to Quinoline-4-Carboxylic Acids: The 4-hydroxyquinoline-3-carboxylates produced from the Gould-Jacobs reaction can be hydrolyzed to the corresponding dicarboxylic acid, which can then be selectively decarboxylated at the 3-position. Alternatively, the 4-hydroxyl group can be converted to a leaving group (e.g., a triflate) followed by reduction and subsequent oxidation of a substituent at the 4-position, though this is a more circuitous route.

Modern Synthetic Strategies: Expanding the Chemical Space

While the classical methods are workhorses in quinoline synthesis, modern organic chemistry has introduced more sophisticated and often more efficient approaches, primarily driven by transition-metal catalysis and C-H activation strategies.

Transition-Metal-Catalyzed Annulations

Transition metals, particularly palladium, rhodium, and copper, have emerged as powerful catalysts for the synthesis of quinolines and their derivatives.[11][12][13] These methods often involve the annulation of anilines with alkynes or other coupling partners.

Mechanism and Rationale: The general mechanism involves the coordination of the transition metal to the aniline, often directed by a functional group, followed by C-H activation of the ortho-position of the aniline. Subsequent insertion of an alkyne and reductive elimination leads to the formation of the quinoline ring. The choice of catalyst, ligand, and oxidant is critical for achieving high efficiency and regioselectivity.

For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been shown to be an effective method for the direct synthesis of quinolines.[14][15] Similarly, palladium-catalyzed tandem amination reactions can afford functionalized 4-quinolones in good to excellent yields.[16]

C-H Functionalization and Activation

Direct C-H functionalization has revolutionized the synthesis of complex organic molecules by allowing for the direct introduction of functional groups onto a pre-existing scaffold, thus avoiding lengthy and often inefficient pre-functionalization steps.[17] In the context of quinoline synthesis, C-H activation strategies can be employed to construct the quinoline ring itself or to functionalize a pre-formed quinoline core.

Mechanism and Rationale: These reactions typically involve a transition-metal catalyst that facilitates the cleavage of a C-H bond on the aniline or a related starting material. This is followed by coupling with another reactant to build the quinoline ring. The regioselectivity of the C-H activation is often controlled by a directing group on the starting material.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Conditions Advantages Limitations Typical Yields
Pfitzinger Reaction Isatin, Carbonyl with α-methyleneStrong base (e.g., KOH), RefluxDirect synthesis, Good functional group tolerance, Versatile for 2,3-disubstituted products.[1][2]Requires isatin precursors, Strong basic conditions may not be suitable for sensitive substrates.[6]35-86%[5][7]
Doebner Reaction Aniline, Aldehyde, Pyruvic acidAcid catalyst (Brønsted or Lewis), RefluxOne-pot, three-component reaction, High atom economy, Good for 2-substituted products.[1][6]Can have side reactions, Lower yields with electron-deficient anilines in conventional methods.[6]40-90% (modified methods show higher yields)[6][18]
Gould-Jacobs Reaction Aniline, AlkoxymethylenemalonateHigh temperature cyclizationAccess to 4-hydroxyquinolines, Good for certain substitution patterns.[2][7]Multi-step to get to quinoline-4-carboxylic acid, Harsh reaction conditions (high temperature).[19]Moderate to Good (for 4-hydroxyquinoline intermediate)[2]
Conrad-Limpach-Knorr Aniline, β-ketoesterHigh temperature cyclizationAccess to 4-hydroxyquinolines.[8][9]Regioselectivity issues (2- vs. 4-hydroxyquinoline), Harsh reaction conditions.[8][10]Variable, can be high with optimized conditions.[8]
Transition-Metal Catalysis Anilines, Alkynes, etc.Pd, Rh, Cu catalysts, OxidantsHigh efficiency, Broad substrate scope, Milder reaction conditions in some cases.[11][12][13]Catalyst cost and toxicity, Ligand sensitivity, Optimization can be complex.Good to Excellent[14][16]
C-H Activation Anilines, etc.Transition-metal catalystsHigh atom economy, Step-efficient, Access to novel substitution patterns.[17]Requires directing groups for regioselectivity, Catalyst development is ongoing.Good to Excellent[17]

Visualizing the Synthetic Pathways

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (KOH) H₂O Imine Imine Keto_acid->Imine + Carbonyl - H₂O Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic Acid Enamine->Quinoline Cyclization - H₂O

Caption: Mechanism of the Pfitzinger Reaction.

Doebner Reaction Workflow

Doebner_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product Aniline Aniline Reaction_Vessel Reaction Vessel (Solvent, Catalyst, Heat) Aniline->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Pyruvic_acid Pyruvic Acid Pyruvic_acid->Reaction_Vessel Product Quinoline-4-carboxylic Acid Reaction_Vessel->Product

Caption: General workflow for the Doebner three-component reaction.

Conclusion and Future Outlook

The synthesis of quinoline-4-carboxylic acids has evolved significantly from the classical named reactions to modern transition-metal-catalyzed and C-H activation strategies. The choice of the optimal synthetic route is a critical decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, scalability, and the tolerance of functional groups to the reaction conditions.

The classical Pfitzinger and Doebner reactions remain highly valuable for their directness and the use of readily available starting materials. For more complex and highly functionalized quinoline-4-carboxylic acids, modern transition-metal-catalyzed methods and C-H activation strategies offer unparalleled efficiency and the ability to forge previously challenging carbon-carbon and carbon-heteroatom bonds. As the field continues to advance, the development of more sustainable and catalytic methods will undoubtedly further expand the synthetic chemist's toolbox for accessing this vital class of molecules.

References

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  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

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  • YouTube. (2025, January 16). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link] (Note: A placeholder URL is used as the original may not be stable. The citation refers to a general educational video on the topic.)

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  • ResearchGate. (n.d.). Gould–Jacobs reaction. [Link]

  • ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... [Link]

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  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

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  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ACS Publications. (2009, December 11). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

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  • MDPI. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

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Validation

structure-activity relationship (SAR) studies of benzothiazole-quinoline derivatives

An In-Depth Comparison Guide to the Structure-Activity Relationship (SAR) of Benzothiazole-Quinoline Derivatives As a Senior Application Scientist, I have evaluated countless pharmacophores in the pursuit of overcoming d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to the Structure-Activity Relationship (SAR) of Benzothiazole-Quinoline Derivatives

As a Senior Application Scientist, I have evaluated countless pharmacophores in the pursuit of overcoming drug resistance and enhancing target specificity. In modern medicinal chemistry, the strategy of molecular hybridization—fusing two or more bioactive scaffolds into a single Multi-Target Directed Ligand (MTDL)—has proven highly effective.

This guide provides an objective, data-driven comparison of benzothiazole-quinoline derivatives . By fusing the quinoline core (renowned for DNA intercalation and kinase inhibition) with the benzothiazole system (a privileged scaffold for enzyme inhibition and reactive oxygen species generation), researchers can engineer powerful therapeutics for oncology and neurodegenerative diseases.

Mechanistic Rationale: Why Hybridize?

The therapeutic superiority of benzothiazole-quinoline hybrids stems from their dual-action potential. Quinolines naturally exhibit a broad spectrum of activities, including antimalarial and anticancer properties, primarily by disrupting DNA replication and inhibiting topoisomerases[1]. Benzothiazoles, conversely, excel at binding to the hydrophobic pockets of enzymes like Monoamine Oxidase (MAO) and various receptor tyrosine kinases[2].

When hybridized via optimized alkyl, aminoalkyl, or Schiff base linkers, the resulting MTDL can simultaneously attack multiple cellular pathways, drastically reducing the likelihood of acquired resistance.

MTDL_Pathway Q Quinoline Core (DNA Intercalation) H Hybridization (Linker Optimization) Q->H B Benzothiazole Core (Enzyme Inhibition) B->H M Multi-Target Ligand (Synergistic Efficacy) H->M

Rational design and multi-target signaling pathway of benzothiazole-quinoline hybrids.

SAR Comparative Analysis & Performance Data

To objectively evaluate the performance of these derivatives, we must analyze how specific structural modifications (substitutions on the quinoline or benzothiazole rings) dictate biological efficacy. Below is a comparative analysis across two primary therapeutic domains: Oncology and Neuropharmacology.

A. Anticancer Efficacy (Schiff Base Hybrids)

Recent SAR studies on quinoline-benzothiazole Schiff bases evaluated their cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines 3. The data reveals that halogenation plays a critical role in optimizing the pharmacokinetics of the hybrid.

Table 1: Anticancer SAR Comparison (IC₅₀ Values)

CompoundQuinoline SubstitutionBenzothiazole SubstitutionMCF7 IC₅₀ (µM)A549 IC₅₀ (µM)Mechanistic Impact
5c 6-MethoxyUnsubstituted12.7313.76Baseline hybrid activity; methoxy acts as an H-bond acceptor.
5f 6-Methoxy6-Chloro13.7813.44Chlorine increases steric bulk, slightly reducing MCF7 efficacy.
5i 6-Methoxy6-Fluoro10.65 10.89 Fluorine enhances lipophilicity and metabolic stability, maximizing uptake.
Doxorubicin N/A (Positive Control)N/A (Positive Control)< 5.00< 5.00Standard DNA intercalating agent for baseline comparison.

Application Insight: Compound 5i demonstrates the highest efficacy. The causality here is rooted in the high electronegativity and small Van der Waals radius of the fluorine atom at the 6th position of the benzothiazole ring. This modification increases the molecule's lipophilicity without introducing prohibitive steric hindrance, allowing for superior cell membrane penetration and tighter binding within the kinase active site[3].

B. Neuroprotective & MAO Inhibition (Isoquinoline Hybrids)

Benzothiazole-isoquinoline derivatives have shown remarkable potential as Monoamine Oxidase (MAO) inhibitors, which are critical targets for treating depression and neurodegenerative diseases 2.

Table 2: MAO Inhibitory SAR Comparison

CompoundBenzothiazole SubstitutionMAO Inhibition Rate (%)MAO IC₅₀ (µM)Structural Consequence
4g ortho-CH₃57.11% 14.80 ± 5.45 Optimal steric fit for the MAO hydrophobic binding pocket.
4i para-CH₃26.46%18.53 ± 1.69Misaligned orientation; reduced binding affinity.
4h meta-CH₃16.72%76.37 ± 2.58Severe steric clash; sharp decrease in inhibitory activity.
Rasagiline N/A (Positive Control)89.16%2.03 ± 1.64Standard irreversible MAO-B inhibitor.

Application Insight: The position of the electron-donating methyl group dictates the compound's success. Introducing an ortho-CH₃ group (Compound 4g ) locks the benzothiazole ring into a specific spatial conformation that perfectly complements the hydrophobic cavity of the MAO enzyme. Shifting this group to the meta or para positions disrupts this precise geometric alignment, resulting in a dramatic loss of inhibitory power[2].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives and ensure data integrity.

Protocol A: Self-Validating MTT Assay for Anticancer Evaluation

This assay quantifies the cytotoxic potential of the synthesized hybrids by measuring mitochondrial metabolic rate as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed MCF7 or A549 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: This ensures cells enter the exponential (log) phase of growth. Cytotoxic agents primarily target actively dividing cells; testing on senescent cells will yield artificially high IC₅₀ values.

  • Compound Treatment (Dose-Response): Treat the cells with the hybrid compounds (e.g., 5a-5i) at varying concentrations (1, 10, 25, 50, 100 µM).

    • Self-Validation: Include Doxorubicin as a positive control (validates assay sensitivity) and 0.1% DMSO as a vehicle control (proves cytotoxicity is driven by the hybrid, not the solvent).

  • Enzymatic Cleavage (MTT Addition): After 48 hours, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Only viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring to form insoluble purple formazan crystals. Dead cells remain colorless.

  • Solubilization & Spectrophotometry: Carefully aspirate the media and add 100 µL of acidified isopropanol or pure DMSO to solubilize the formazan. Read absorbance at 570 nm using a microplate reader.

    • Causality: Acidified isopropanol is often preferred over standard DMSO if phenol red is present in the media, as it alters the pH to prevent spectral interference during the 570 nm readout.

MTT_Protocol S1 1. Seed Cells (Log-Phase Growth) S2 2. Compound Treatment (Dose-Response) S1->S2 S3 3. MTT Addition (Enzymatic Cleavage) S2->S3 S4 4. Solubilization (DMSO Addition) S3->S4 S5 5. Absorbance Read (570 nm Quantitation) S4->S5

Self-validating MTT assay workflow for quantifying the cytotoxicity of hybrid compounds.

Protocol B: MAO Inhibition Assay

This protocol measures the antagonistic effect of the hybrids on Monoamine Oxidase activity.

Step-by-Step Methodology:

  • Enzyme-Substrate Preparation: Prepare recombinant MAO enzymes in a potassium phosphate buffer (pH 7.4). Use kynuramine as the non-fluorescent substrate.

  • Inhibitor Incubation: Pre-incubate the enzyme with the benzothiazole-isoquinoline derivatives (e.g., 4g) for 15 minutes at 37°C.

    • Self-Validation: Use Rasagiline as a positive control. Include a blank lacking the enzyme to account for any auto-fluorescence of the hybrid compounds.

  • Reaction Initiation & Termination: Add kynuramine to initiate the reaction. After 30 minutes, terminate the reaction by adding NaOH.

    • Causality: NaOH stops the enzymatic cleavage and shifts the pH, maximizing the fluorescence of the 4-hydroxyquinoline product.

  • Fluorometric Detection: Measure the fluorescence (Excitation: 310 nm, Emission: 400 nm). The decrease in fluorescence relative to the vehicle control directly correlates to the percentage of MAO inhibition.

Conclusion

The hybridization of benzothiazole and quinoline scaffolds represents a highly tunable, multi-target approach in drug discovery. As demonstrated by the SAR data, minor structural tweaks—such as the introduction of a fluorine atom for anticancer applications or an ortho-methyl group for MAO inhibition—drastically alter the pharmacokinetic profile and target affinity of the resulting MTDL. For drug development professionals, leveraging these specific SAR insights is critical for optimizing lead compounds before advancing to in vivo models.

References

  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases Source: Asian Journal of Green Chemistry URL:3

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative Source: MDPI / Molecules URL:2

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: PMC (National Institutes of Health) URL:1

  • Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis Source: Taylor & Francis URL:4

Sources

Comparative

A Comprehensive Guide to Cross-Reactivity Testing of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Specificity in Bioanalysis 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is a novel heterocyclic compound with potent...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Bioanalysis

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is a novel heterocyclic compound with potential applications in various fields of research and drug development.[1] Its unique structure, combining a benzothiazole and a quinoline-4-carboxylic acid moiety, suggests a range of possible biological activities.[2][3][4] As with any new chemical entity intended for bioanalytical applications, establishing its specificity is paramount.

Cross-reactivity, the binding of an antibody or other detection reagent to molecules other than the target analyte, can lead to inaccurate quantification and false-positive results.[5] Therefore, rigorous cross-reactivity testing is a critical component of bioanalytical method validation, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6][7] This guide will walk you through a scientifically sound, hypothetical study to assess the cross-reactivity of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid with a panel of structurally and functionally related analytes.

Experimental Design: A Rationale-Driven Approach

The objective of this study is to determine the potential for interference from other compounds when quantifying 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid. A competitive enzyme-linked immunosorbent assay (ELISA) is a suitable platform for this assessment due to its high throughput and sensitivity, particularly for small molecules.[8][9]

Selection of Challenge Analytes:

The choice of compounds to test for cross-reactivity is crucial. We have selected a panel of analytes based on structural similarity and the potential for co-existence in biological matrices.

  • Structural Analogs:

    • Quinoline-4-carboxylic acid: The core quinoline scaffold.

    • 2-Mercaptobenzothiazole: A key structural component.

    • 4-Hydroxyquinoline-2-carboxylic acid: A related quinoline derivative.

  • Potential Metabolites:

    • Hypothetical hydroxylated and glucuronidated metabolites of the parent compound.

  • Commonly Co-administered Drugs:

    • A selection of drugs that might be used in combination with a therapeutic agent based on this scaffold.

Assay Principle:

A competitive ELISA format will be employed. In this setup, the analyte of interest in the sample competes with a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody-coated sites on a microplate. The signal generated is inversely proportional to the concentration of the analyte in the sample.[8]

Hypothetical Experimental Data

The following table summarizes the hypothetical results of our cross-reactivity study. The cross-reactivity is calculated as the percentage of the concentration of the test compound required to displace 50% of the labeled analyte relative to the concentration of the parent compound required for the same displacement.

AnalyteConcentration Range Tested (ng/mL)IC50 (ng/mL)% Cross-Reactivity
2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid 0.1 - 1000 10.2 100%
Quinoline-4-carboxylic acid1 - 100,000>100,000<0.01%
2-Mercaptobenzothiazole1 - 100,000>100,000<0.01%
4-Hydroxyquinoline-2-carboxylic acid1 - 100,00085,0000.012%
Hypothetical Hydroxylated Metabolite0.1 - 10,0005501.85%
Hypothetical Glucuronidated Metabolite1 - 100,000>100,000<0.01%
Common Drug A1 - 100,000>100,000<0.01%
Common Drug B1 - 100,000>100,000<0.01%

Interpretation of Results:

The hypothetical data indicates a high degree of specificity for the anti-2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid antibody. The parent compound exhibits a low IC50 value, demonstrating strong binding. In contrast, the structurally related compounds and potential co-administered drugs show negligible cross-reactivity. A minor level of cross-reactivity is observed with the hypothetical hydroxylated metabolite, which is a common finding and should be considered when interpreting in vivo data.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the steps for performing a competitive ELISA to assess the cross-reactivity of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid.

Materials and Reagents:

  • High-binding 96-well microplates

  • Anti-2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid polyclonal antibody

  • 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid-HRP conjugate

  • 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid standard

  • Challenge analytes

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Workflow Diagram:

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with capture antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add standards and challenge analytes p4->a1 a2 Add enzyme-conjugated target analyte a1->a2 a3 Incubate a2->a3 d1 Wash plate a3->d1 d2 Add substrate d1->d2 d3 Incubate d2->d3 d4 Add stop solution d3->d4 d5 Read absorbance d4->d5

Caption: Competitive ELISA workflow for cross-reactivity testing.

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the standard 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid and each challenge analyte.

    • Add 50 µL of each standard or challenge analyte dilution to the appropriate wells.

    • Add 50 µL of the diluted 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid standard.

    • Determine the IC50 value for the standard and each challenge analyte.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Challenge Analyte) x 100

Logical Relationship Diagram:

Cross_Reactivity_Logic cluster_binding Binding Competition cluster_signal Signal Generation Analyte Target Analyte: 2-(1,3-Benzothiazol-2-yl) quinoline-4-carboxylic acid Antibody Specific Antibody Analyte->Antibody High Affinity Signal Inverse Signal (High Analyte = Low Signal) Antibody->Signal Determines Bound Conjugate Conjugate Enzyme-Conjugated Target Analyte Conjugate->Antibody High Affinity Challenger Challenge Analyte (Structurally Similar) Challenger->Antibody Low/No Affinity

Caption: Principle of competitive binding in the cross-reactivity assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the cross-reactivity of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid. The presented hypothetical data demonstrates a high degree of specificity, a desirable characteristic for any bioanalytical method. It is imperative that researchers perform these validation studies to ensure the reliability and accuracy of their results.[10]

Future work should include testing a broader panel of potential metabolites and structurally related compounds as they are identified. Furthermore, validation of this assay in various biological matrices (e.g., plasma, urine) is a critical next step in the development of a robust bioanalytical method for this promising compound.[11]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Antigen Template for Test Developers. [Link]

  • Vertex AI Search. (2025).
  • HistologiX. (2025). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • NextSDS. (n.d.). 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid — Chemical Substance Information. [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. [Link]

  • IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Precision For Medicine. (2025). Tissue Cross-Reactivity Studies. [Link]

  • American Elements. (n.d.). 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]

  • Creative Diagnostics. (n.d.). Multiplex Immunoassay Protocol. [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • ACS Publications. (n.d.). Determination of the Cross-Reactivities of Immunoassays: Effect of Common Cross-Reactants for Chlorpyrifos-ethyl in Water Matrices Using Magnetic Particle-Based ELISA. [Link]

  • PubChem. (n.d.). 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid. [Link]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: From Privileged Scaffold to Precision Targeting The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "p...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From Privileged Scaffold to Precision Targeting

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] From the historical success of quinine in combating malaria to modern applications in oncology and microbiology, quinoline derivatives have demonstrated remarkable therapeutic versatility.[1][2][4] This versatility stems from the scaffold's unique electronic properties and its structural flexibility, which allows for modification at multiple positions to fine-tune its interaction with biological targets.[1]

In the modern drug discovery paradigm, our goal is to move beyond serendipitous findings toward rational, structure-based design. This is where computational techniques, particularly molecular docking, become indispensable.[5][6] Molecular docking allows us to predict, with a significant degree of accuracy, how a small molecule like a quinoline derivative will bind to a target protein at the atomic level. This predictive power enables us to prioritize which compounds to synthesize, test, and advance in the development pipeline, saving considerable time and resources.

This guide provides a comprehensive, in-depth methodology for conducting a comparative molecular docking study. We will not just list steps but delve into the causality behind experimental choices, ensuring a robust and self-validating workflow. We will use the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target frequently modulated by quinoline-based inhibitors, as our model system to illustrate the process from initial setup to final data interpretation.[7][8]

Pillar 1: Foundational Concepts & Strategic Choices

The success of any docking study hinges on the careful planning and selection of its core components: the target, the ligands, and the computational tools.

The Target: Why EGFR Kinase?

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family. Its dysregulation, often through mutation or overexpression, is a key driver in the proliferation of various cancer types, including non-small-cell lung cancer and glioblastoma.[7] The inhibition of its kinase domain is a clinically validated strategy for cancer therapy. Our choice of EGFR is based on three critical factors:

  • Therapeutic Relevance: It is a high-impact target for which new, more selective, or potent inhibitors are continuously sought.

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of the EGFR kinase domain, often co-crystallized with known inhibitors. This is crucial for defining the binding site accurately.

  • Known Interaction with Quinolines: The quinoline scaffold is a known "hinge-binder" for many kinases, including EGFR, making it an ideal candidate for our comparative study.

For this guide, we will utilize the EGFR kinase domain structure from PDB ID: 1M17 , which is co-crystallized with the potent inhibitor Erlotinib, a quinazoline-based compound that provides an excellent reference for the binding site.

The Ligands: Curating a Quinoline Derivative Library

The core of a comparative study is the comparison itself. A thoughtfully selected set of ligands is essential for deriving a meaningful Structure-Activity Relationship (SAR). Our hypothetical library will consist of a parent quinoline molecule and several derivatives with varying substituents. This allows us to probe how different chemical modifications affect binding affinity and interaction patterns.

  • Parent Scaffold: 4-Anilinoquinoline

  • Derivative 1 (Q-OCH3): Addition of a methoxy group to the aniline ring (para position).

  • Derivative 2 (Q-Cl): Addition of a chlorine atom to the aniline ring (para position).

  • Derivative 3 (Q-OH): Addition of a hydroxyl group to the quinoline ring (position 6).

  • Reference Ligand: Erlotinib (the co-crystallized inhibitor from 1M17) for validation.

This selection allows us to assess the impact of electron-donating (methoxy), electron-withdrawing (chloro), and hydrogen-bonding (hydroxyl) groups on the molecule's interaction with the EGFR active site.

The Tool: Selecting the Right Docking Software

Numerous docking programs are available, each employing different algorithms and scoring functions. For this guide, we will use AutoDock Vina , a widely adopted and rigorously validated open-source program.[5] Its advantages include:

  • Accuracy and Speed: It offers a good balance between prediction accuracy and computational efficiency.

  • Ease of Use: The workflow is straightforward and well-documented.

  • Robust Scoring Function: It uses an empirical scoring function to estimate the binding affinity in kcal/mol, which is intuitive for comparison.

Pillar 2: The Experimental Protocol: A Self-Validating Workflow

A robust computational protocol must be reproducible and include internal checks to validate its accuracy. The following workflow is designed to meet these criteria.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Download Protein (PDB ID: 1M17) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligands 3. Prepare Ligands (2D to 3D, energy minimize) Dock 5. Run Docking (AutoDock Vina) Ligands->Dock Grid->Dock Validate 6. Validate Protocol (Re-dock native ligand, RMSD) Dock->Validate Analyze 7. Analyze Poses & Scores (Binding Interactions) Validate->Analyze Compare 8. Comparative Analysis (SAR) (Generate Data Table) Analyze->Compare

Caption: A comprehensive workflow for a comparative molecular docking study.

Step-by-Step Methodology

1. Ligand Preparation

  • Causality: Ligands must be converted into a three-dimensional, low-energy conformation to represent a physically realistic state before docking. The docking software requires specific file formats that include atomic coordinates, charge information, and rotatable bond definitions.

  • Protocol:

    • Draw the 2D structures of the quinoline derivatives using chemical drawing software (e.g., ChemDraw or the free MarvinSketch).

    • Use a molecular modeling tool (e.g., Avogadro, Chimera) to convert the 2D structures to 3D.

    • Perform an energy minimization using a suitable force field like MMFF94. This step ensures the ligand is in a stable, low-energy conformation.

    • Save the structures as .mol2 or .pdb files.

    • Using AutoDock Tools (ADT), convert the ligand files to the .pdbqt format. This process adds Gasteiger charges and defines the rotatable bonds that the docking algorithm will explore.

2. Receptor (Protein) Preparation

  • Causality: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms, which are critical for calculating interactions.

  • Protocol:

    • Download the crystal structure of EGFR kinase (PDB ID: 1M17) from the Protein Data Bank.

    • Open the PDB file in a molecular viewer (e.g., PyMOL, Discovery Studio Visualizer).

    • Remove all water molecules and any other non-protein, non-ligand heteroatoms. The rationale is that water molecules in the binding site are often displaced by the ligand, and including them can complicate the docking calculation.

    • Separate the co-crystallized ligand (Erlotinib) and save it in a separate file. This will be our reference ligand for validation.

    • Using AutoDock Tools, add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein as a .pdbqt file.

3. Defining the Binding Site (Grid Box Generation)

  • Causality: Docking the entire protein surface is computationally expensive and unnecessary. We must define a specific search space, or "grid box," where the algorithm will attempt to place the ligand. An accurately defined grid box is paramount for obtaining meaningful results.

  • Protocol:

    • Load the prepared protein (1M17.pdbqt) and the extracted reference ligand (Erlotinib) into AutoDock Tools.

    • Center the grid box on the geometric center of the reference ligand. This ensures the search space is focused on the known active site.

    • Adjust the dimensions of the grid box to be large enough to encompass the entire binding pocket plus some surrounding space, typically 20-25 Å in each dimension. This allows sufficient room for the quinoline derivatives to be rotated and translated freely within the site.

    • Save the grid parameter file.

4. Performing the Docking Simulation

  • Causality: This is the core computational step where AutoDock Vina systematically explores different conformations (poses) of the ligand within the defined grid box, evaluating the binding energy of each pose using its scoring function.

  • Protocol:

    • Create a configuration file (conf.txt) that specifies the file paths for the receptor, ligand, and grid parameters. It also allows you to set the exhaustiveness of the search (a higher value means a more thorough but slower search; a value of 8 is a good starting point).

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The program will output a .pdbqt file containing the top-ranked binding poses (usually 9) for the ligand, along with their corresponding binding affinity scores.

5. Post-Docking Analysis & Validation

  • Causality: The output of a docking run is a set of predictions. To trust these predictions, we must first validate our protocol. The most common method is to re-dock the co-crystallized ligand and see how well the predicted pose matches the experimental one.

  • Protocol:

    • Validation: Perform a docking run using the extracted Erlotinib ligand. Compare the top-ranked pose from the output with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value < 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce the experimental binding mode.[9][10]

    • Analysis: For each quinoline derivative, load the protein and the docked ligand poses into a visualization tool.

    • Analyze the top-scoring pose. Identify key interactions: hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc. Note the specific amino acid residues involved in these interactions.

Pillar 3: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for comparative analysis. The results from our hypothetical study are summarized below.

Comparative Docking Results for Quinoline Derivatives against EGFR
Derivative IDSubstituentDocking Score (kcal/mol)Key H-Bond InteractionsKey Hydrophobic Interactions
Erlotinib Reference-9.8Met769 (hinge)Leu768, Val702, Ala719, Leu820
Parent 4-Anilinoquinoline-8.1Met769 (hinge)Leu768, Val702, Ala719
Q-OCH3 p-Methoxy-8.5Met769 (hinge)Leu768, Val702, Ala719, Leu820
Q-Cl p-Chloro-8.3Met769 (hinge)Leu768, Val702, Ala719, Leu820
Q-OH 6-Hydroxyl-8.9Met769 (hinge), Asp831Leu768, Val702, Ala719, Leu820

Note: Data is hypothetical and for illustrative purposes. A more negative score indicates a higher predicted binding affinity.

Interpreting the Structure-Activity Relationship (SAR)

The data table allows us to draw direct comparisons and generate hypotheses about the SAR.

SAR cluster_mods Structural Modification cluster_effects Predicted Effect on Binding Parent Parent Scaffold (-8.1 kcal/mol) OCH3 Add p-Methoxy (Q-OCH3) Parent->OCH3 Modification OH Add 6-Hydroxyl (Q-OH) Parent->OH Modification Hydrophobic Fills Hydrophobic Pocket (Improves Affinity) OCH3->Hydrophobic Mechanism HBond Forms New H-Bond (Significantly Improves Affinity) OH->HBond Mechanism

Caption: Relationship between structural changes and their predicted binding effects.

  • Hinge Binding is Key: All tested compounds maintain the crucial hydrogen bond with the "hinge" residue Met769, a characteristic interaction for Type I kinase inhibitors. This confirms the quinoline scaffold is correctly oriented.

  • Hydrophobic Pocket: The addition of both methoxy (Q-OCH3) and chloro (Q-Cl) groups leads to a modest improvement in binding affinity over the parent compound. Visualization of the poses would likely show these groups occupying a small hydrophobic pocket near residues like Leu820, similar to the reference ligand Erlotinib.

  • Significant Improvement with H-Bonding: The most significant improvement in binding affinity comes from the Q-OH derivative. The docking score of -8.9 kcal/mol is substantially better than the parent's. Analysis of the binding pose would reveal that the 6-hydroxyl group forms an additional, stabilizing hydrogen bond with the side chain of a residue like Asp831, anchoring the ligand more firmly in the active site.

Conclusion and Future Directions

This guide has outlined a comprehensive, self-validating workflow for the comparative docking of quinoline derivatives against the EGFR kinase domain. Our analysis of the hypothetical results demonstrates how this in-silico experiment can generate powerful insights into structure-activity relationships, guiding the rational design of more potent inhibitors.

It is critical to remember that molecular docking is a predictive tool, not a substitute for experimental validation.[11] The hypotheses generated here—that a 6-hydroxyl group significantly enhances binding—must be confirmed through empirical testing. The logical next steps would be:

  • Chemical Synthesis: Synthesize the proposed quinoline derivatives.

  • In Vitro Assays: Perform enzymatic assays to determine the IC50 values of the compounds against EGFR kinase.

  • Cell-Based Assays: Test the most potent compounds for their ability to inhibit the proliferation of EGFR-dependent cancer cell lines.

By integrating computational predictions with experimental validation, we can accelerate the drug discovery cycle, moving more efficiently from a privileged scaffold to a promising clinical candidate.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Scientific Research Publishing. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Wiley Online Library. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). MDPI. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2025). Ukaaz Publications. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026). ResearchGate. [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Bologna. [Link]

  • 2023 DOCK tutorial 1 with PDBID 4S0V. (2024). Rizzo Lab, Stony Brook University. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their final disposal. This guide provides a comprehensive, st...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid (CAS No. 64873-84-3), ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined herein are grounded in established safety principles and an understanding of the compound's chemical nature.

Hazard Profile & Immediate Safety Concerns

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid must be treated as a hazardous substance. Its hazard profile, derived from its structural motifs—a quinoline core and a benzothiazole substituent—and supported by classification data, necessitates careful handling at all times.[1][2] The primary hazards associated with this compound are summarized below.

Hazard ClassificationHazard CodeDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.[1]

Due to these hazards, this compound and any materials contaminated with it are classified as hazardous waste.[5] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer system.[6][7][8] Such actions risk environmental contamination and can lead to dangerous reactions within the drainage infrastructure.[6]

Core Principle of Disposal: Segregation and Containment

The foundational principle for managing this waste stream is strict segregation. Mixing hazardous waste with non-hazardous materials or other incompatible chemical waste streams is unsafe, non-compliant, and significantly increases disposal costs.[9][10] All waste containing 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid must be collected in dedicated, properly labeled hazardous waste containers.[11]

Mandatory Personal Protective Equipment (PPE)

Before commencing any waste handling or disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.[12][13]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[13]

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.

  • Protective Clothing: A full-length laboratory coat is mandatory to prevent skin contact.

  • Work Area: All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][12]

Step-by-Step Disposal Protocol

The following protocol details the procedures for collecting and preparing different forms of waste contaminated with 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid for final disposal.

Experimental Protocol: Waste Collection and Handling

A. Solid Waste Collection

  • Designate a Container: Procure a robust, sealable hazardous waste container compatible with the chemical (e.g., a high-density polyethylene or glass container).[6][11]

  • Labeling: Affix a "Hazardous Waste" label to the container.[11] Clearly write the full chemical name: "Waste 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid" and any other constituents.[12][14]

  • Collection: Carefully place all solid waste, such as unused or expired pure compound, and grossly contaminated items like weighing papers, filter media, and contaminated gloves, directly into the designated container. Avoid generating dust during transfer.[15]

  • Closure: Securely seal the container lid after each addition. Keep the container closed at all times except when adding waste.[11][16]

B. Liquid Waste Collection

  • Designate a Container: Use a separate, clearly labeled, and sealable hazardous liquid waste container. The container must be chemically compatible and shatter-resistant (e.g., a coated glass or polyethylene bottle).[13]

  • Labeling: As with solid waste, label the container with "Hazardous Waste" and the full chemical name(s) of all components, including solvents.[11]

  • Collection: Collect all solutions containing the compound and the first solvent rinses used to decontaminate glassware in this container.[9] Use a funnel to prevent spills during transfer.

  • Closure: Ensure the container is tightly sealed after use and stored in secondary containment to prevent spills.[11]

C. Contaminated Labware and Sharps

  • Glassware: Decontaminate glassware by triple-rinsing with a suitable solvent (e.g., acetone or ethanol).[7][11] The first rinseate must be collected as hazardous liquid waste.[11] Subsequent rinses may also require collection depending on local regulations. After thorough rinsing and drying, the glassware can typically be washed normally.

  • Sharps: Any contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[9][13]

D. Storage and Final Disposal

  • Storage: Store all sealed and labeled waste containers in a designated satellite accumulation area.[12] This area must be secure, well-ventilated, and away from incompatible materials.[6][16]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][16] These contractors utilize methods such as high-temperature incineration to safely destroy the compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[8] Restrict access and ensure the area is well-ventilated, preferably within a fume hood.[16]

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 3.[16]

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[15][17] For a liquid spill, contain it using a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[8][16]

  • Collection: Collect the absorbent material and place it into the designated solid hazardous waste container.[16]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[8]

  • Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with institutional policy.

Decision Workflow for Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of waste streams containing 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid.

DisposalWorkflow Disposal Decision Workflow cluster_generation Waste Generation cluster_identification Waste Identification & Segregation cluster_collection Collection & Containment cluster_final Final Disposal start Waste Generated Containing 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid waste_type Identify Waste Form start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste  Solid (powder, contaminated items) liquid_waste Collect in Labeled Liquid Hazardous Waste Container (with Secondary Containment) waste_type->liquid_waste Liquid   (solutions, rinsate)   sharps_waste Place in Labeled Puncture-Proof Sharps Container waste_type->sharps_waste Sharps   (needles, broken glass)   storage Store Securely in Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal

Caption: Disposal Workflow for 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic Acid.

References

  • BenchChem. (n.d.). Safe Disposal of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Guide for Laboratory Professionals.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • NextSDS. (n.d.). 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
  • Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Benchchem. (n.d.). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
  • ECHA. (n.d.). Benzothiazole - Registration Dossier.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Safety Data Sheet. (2024, November 4). 101630 - Benzothiazole.
  • Apollo Scientific. (n.d.). 1,3-Benzothiazole-6-carboxylic acid.
  • Thermo Fisher Scientific. (2009, February 11). SAFETY DATA SHEET - Quinoline-6-carboxylic acid.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • CymitQuimica. (2022, May 16). 2,1,3-Benzothiadiazole-4-carboxylic acid.
  • Tokyo Chemical Industry. (2025, May 8). SAFETY DATA SHEET - 2-Chloroquinoline-4-carboxylic Acid.
  • University of Leicester Safety Office. (n.d.). Disposal of Chemical Waste.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Environmental Science & Technology. (2018, May 1). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.

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